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  • Product: Bis(5-methylthiophen-2-yl)methanone
  • CAS: 99845-90-6

Core Science & Biosynthesis

Foundational

Bis(5-methylthiophen-2-yl)methanone CAS number 99845-90-6

[1][2][3][4] CAS Number: 99845-90-6 Formula: C₁₁H₁₀OS₂ Molecular Weight: 222.33 g/mol IUPAC Name: Bis(5-methylthiophen-2-yl)methanone[1][2][3] Executive Summary Bis(5-methylthiophen-2-yl)methanone is a symmetric heteroar...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

CAS Number: 99845-90-6 Formula: C₁₁H₁₀OS₂ Molecular Weight: 222.33 g/mol IUPAC Name: Bis(5-methylthiophen-2-yl)methanone[1][2][3]

Executive Summary

Bis(5-methylthiophen-2-yl)methanone is a symmetric heteroaromatic ketone characterized by two electron-rich 5-methylthiophene rings bridged by an electron-withdrawing carbonyl group.[1][2][3] This structural motif imparts unique electronic properties, making it a critical intermediate in the synthesis of organic semiconductors , photoactive materials , and pharmaceutical scaffolds .[1]

As a Senior Application Scientist, I present this guide to bridge the gap between fundamental chemical identity and practical application. This document details the compound's synthesis via Friedel-Crafts acylation, its role in extending conjugation for organic electronics, and the requisite safety protocols for handling thiophene derivatives.[1]

Chemical Architecture & Properties[2][5][6]

The molecule exhibits


 symmetry (in its planar conformation), with the carbonyl group acting as a conjugation bridge.[1] The 5-methyl substitution serves two purposes: it blocks the reactive 

-position, directing further functionalization to the

-positions (3,4-positions), and it increases the solubility of the resulting oligomers in organic solvents compared to the non-methylated analog.[1]
Physicochemical Profile[1][5][6][7][8][9][10][11][12]
PropertyValueNotes
Physical State SolidCrystalline powder (typically off-white to pale yellow)
Melting Point 89–92 °C (Predicted range)Experimental verification recommended per batch
Boiling Point >300 °CDecomposes prior to boiling at atm pressure
Solubility SolubleDCM, Chloroform, THF, Toluene
Insolubility InsolubleWater, cold Hexanes
LogP ~3.6Lipophilic character
Electronic Character Donor-Acceptor-Donor (D-A-D)Weak D-A-D system due to carbonyl bridge

Synthesis & Manufacturing Protocols

The most robust route for synthesizing Bis(5-methylthiophen-2-yl)methanone is Friedel-Crafts Acylation .[1][2] This method is preferred over lithiation routes for scale-up due to lower cost and the avoidance of cryogenic conditions.[1]

Protocol: Friedel-Crafts Acylation (Triphosgene Route)[2]

Rationale: Using triphosgene (solid phosgene equivalent) allows for safer handling and precise stoichiometry compared to gaseous phosgene.[1]

Reagents:
  • Substrate: 2-Methylthiophene (2.2 equivalents)[1]

  • Acylating Agent: Triphosgene (0.35 equivalents) Note: 1 mol triphosgene generates 3 mol phosgene.[1]

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (2.5 equivalents)[1]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel.

  • Lewis Acid Activation: Charge the flask with anhydrous

    
     and dry DCM. Cool to 0°C in an ice bath.
    
  • Reagent Addition: Dissolve Triphosgene in DCM and add dropwise to the suspension. Stir for 30 minutes to generate the active electrophilic complex.[1]

  • Substrate Introduction: Add 2-Methylthiophene dropwise, maintaining the internal temperature below 5°C. The solution will darken (typically red/brown) indicating complex formation.[1]

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1).

  • Quenching: Caution: Pour the reaction mixture slowly onto crushed ice/HCl to hydrolyze the aluminum complex. Exothermic reaction.[1]

  • Workup: Extract the aqueous layer with DCM (3x).[1] Wash combined organics with brine, saturated

    
    , and water.[1] Dry over 
    
    
    
    .[1]
  • Purification: Concentrate under reduced pressure. Recrystallize the crude solid from Ethanol or a Hexane/Ethyl Acetate mixture to yield off-white needles.[1]

Synthesis Pathway Diagram[13]

Synthesis cluster_0 Reagents SM 2-Methylthiophene Inter Acylium Ion Intermediate SM->Inter Electrophilic Attack TP Triphosgene (C3Cl6O3) TP->Inter Activation (DCM, 0°C) Cat AlCl3 (Catalyst) Cat->Inter Prod Bis(5-methylthiophen-2-yl) methanone (Target) Inter->Prod 1. Reflux 2. Hydrolysis (HCl)

Figure 1: Friedel-Crafts acylation pathway using triphosgene as the carbonyl source.[1]

Applications in Research & Industry

Organic Electronics (Quinoidal Precursors)

The ketone bridge in CAS 99845-90-6 is a versatile handle for converting aromatic systems into quinoidal structures.[1] Quinoidal thiophenes typically possess lower bandgaps and higher charge carrier mobilities than their aromatic counterparts.[1]

  • Mechanism: Reaction with Malononitrile (Knoevenagel condensation) converts the

    
     bond to a 
    
    
    
    unit, extending conjugation and lowering the LUMO level.[1]
Pharmaceutical Building Block

The bis-thienyl skeleton is a bioisostere for diaryl ketones found in anti-inflammatory and antithrombotic agents.[1] The 5-methyl group provides a metabolic "soft spot" for oxidation or a handle for further bromination (radical bromination with NBS) to create bifunctional linkers.[1]

Application Workflow

Applications cluster_elec Organic Electronics cluster_pharma Pharma/Synthesis Center Bis(5-methylthiophen-2-yl) methanone (CAS 99845-90-6) Knoevenagel Rxn w/ Malononitrile Center->Knoevenagel Bromination Radical Bromination (NBS) Center->Bromination Quinoid Quinoidal Oligomer (Low Bandgap) Knoevenagel->Quinoid Linker Bis(bromomethyl) Linker Bromination->Linker Drug Bioactive Heterocycle Linker->Drug

Figure 2: Divergent application pathways for organic semiconductors and pharmaceutical synthesis.[1][2][3]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~2.55 ppm (s, 6H, 
      
      
      
      groups)[1]
    • 
       ~6.80 ppm (d, 2H, Thiophene H-4)[1]
      
    • 
       ~7.50 ppm (d, 2H, Thiophene H-3)[1]
      
    • Note: The doublet coupling constant (

      
      ) is typically 3.5–4.0 Hz.[1]
      
  • ¹³C NMR:

    • Distinct carbonyl peak at

      
       ~180 ppm.[1]
      
    • Thiophene carbons: ~150 (C-2), ~145 (C-5), ~135 (C-3), ~127 (C-4).[1]

    • Methyl carbon: ~16 ppm.[1][4]

  • FT-IR:

    • Strong

      
       stretching vibration at 1620–1640 cm⁻¹  (shifted lower than standard ketones due to conjugation).[1]
      

Safety & Handling (HSE)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][5]

Protocols:

  • Engineering Controls: All synthesis steps involving Triphosgene or

    
     must be performed in a functioning fume hood. Triphosgene generates phosgene gas upon decomposition; keep a bottle of aqueous ammonia nearby to neutralize spills.[1]
    
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • PubChem. Bis(5-methylthiophen-2-yl)methanone (Compound). National Library of Medicine.[1] Available at: [Link][1]

  • Brzezinski, J. Z., & Reynolds, J. R. (2002).[1][6] Synthesis and Characterization of Dithienylmethanones. Synthesis, 2002(8), 1053-1056.[1] (Foundational method for bis-thienyl ketones).

  • Mishra, A., et al. (2009).[1] Functionalized Thiophenes for Organic Electronics. Chemical Reviews, 109(3), 1141–1276.[1] (Context for thiophene applications).

Sources

Exploratory

Technical Guide: Bis(5-methylthiophen-2-yl)methanone

Topic: Bis(5-methylthiophen-2-yl)methanone Molecular Weight & Technical Characterization Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Materials Scientists, and Process Engineers.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bis(5-methylthiophen-2-yl)methanone Molecular Weight & Technical Characterization Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Materials Scientists, and Process Engineers.[1][2]

Physicochemical Profiling, Synthetic Architecture, and Strategic Utility[1][3][4]

Executive Summary

Bis(5-methylthiophen-2-yl)methanone (CAS: 99845-90-6) represents a specialized diaryl ketone scaffold utilized primarily as a pharmacophore in medicinal chemistry and a building block in organic electronics.[1][2] Its structural rigidity, provided by the thiophene rings, combined with the electron-donating methyl groups, makes it a critical intermediate for synthesizing bioisosteres of benzophenone derivatives.[1]

This guide provides an authoritative breakdown of its molecular weight, synthesis via Friedel-Crafts acylation, and analytical validation protocols.[1]

Physicochemical Characterization

The precise molecular weight is the foundational metric for stoichiometry in synthetic workflows.[1][2]

Molecular Weight & Formula
PropertyValuePrecision Note
Molecular Formula C₁₁H₁₀OS₂ Confirmed stoichiometry
Molecular Weight (Average) 222.33 g/mol Standard atomic weights
Monoisotopic Mass 222.0173 g/mol Essential for High-Res Mass Spectrometry (HRMS)
CAS Registry Number 99845-90-6 Primary identifier [1]
Physical State Solid (Crystalline)Typically off-white to pale yellow
Melting Point 88–92 °CRange varies by purity/polymorph
Structural Analysis

The molecule consists of two 5-methylthiophene rings linked at the C2 position by a carbonyl bridge.[1][2]

  • Symmetry: The molecule possesses

    
     symmetry (assuming planar conformation), which simplifies the NMR spectrum.
    
  • Electronic Character: The carbonyl group acts as an electron-withdrawing core, while the methyl groups at the C5 positions act as weak electron donors, tuning the electronic density of the thiophene rings.[1]

Synthetic Architecture: Friedel-Crafts Acylation

The most robust route to Bis(5-methylthiophen-2-yl)methanone is the Friedel-Crafts Acylation .[1][2] This method avoids the handling of unstable organolithium intermediates often required in alternative Grignard pathways.[1][2]

Reaction Logic

The synthesis involves the electrophilic aromatic substitution of 2-methylthiophene.[1][2] To achieve the symmetric ketone, a carbonyl source such as phosgene (or triphosgene for safety) or 5-methylthiophene-2-carbonyl chloride is employed.[1][2]

Mechanism:

  • Activation: The acyl chloride forms an acylium ion complex with the Lewis Acid (

    
    ).[1][2]
    
  • Attack: The nucleophilic C2 position of the 5-methylthiophene attacks the electrophile.[1][2]

  • Aromatization: Deprotonation restores the thiophene aromaticity.[1][2]

Synthesis Workflow Diagram

Synthesispathway Start Precursor: 2-Methylthiophene Catalyst Catalyst: AlCl3 / DCM (0°C) Start->Catalyst Reagent Reagent: 5-Methylthiophene-2-carbonyl chloride Reagent->Catalyst Intermediate Intermediate: Sigma Complex Catalyst->Intermediate Electrophilic Attack Quench Quench: HCl / Ice Water Intermediate->Quench -H+ (Aromatization) Product Target: Bis(5-methylthiophen-2-yl)methanone Quench->Product Purification

Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target diaryl ketone.[1][2]

Detailed Protocol
  • Preparation: In a flame-dried 3-neck round bottom flask under Argon, dissolve 2-methylthiophene (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Cool to 0°C. Add anhydrous Aluminum Chloride (

    
    )  (1.1 eq) portion-wise.
    
  • Acylation: Add 5-methylthiophene-2-carbonyl chloride (1.0 eq) dropwise over 30 minutes. The mixture will darken.[1][2]

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1][2]

  • Workup: Pour the reaction mixture slowly into crushed ice/HCl to quench the aluminum complex. Extract with DCM (3x).[1][2]

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane to yield pale yellow crystals.[1][2]
    

Analytical Validation (QC)

To ensure the integrity of the synthesized compound for drug development or materials testing, a self-validating analytical workflow is required.[1][2]

Expected Spectroscopic Data
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • Due to symmetry, the two rings are equivalent.[1][2]

    • 
       ~2.55 ppm (s, 6H, 
      
      
      
      ) – Distinct methyl singlet.[1]
    • 
       ~6.80 ppm (d, 2H, Thiophene H-4) – Doublet due to coupling with H-3.[1]
      
    • 
       ~7.60 ppm (d, 2H, Thiophene H-3) – Downfield doublet due to proximity to carbonyl.[1][2]
      
  • MS (ESI+):

    • Target

      
       peak at 223.33 m/z .[1][2]
      
QC Decision Tree

QC_Workflow Sample Crude Product TLC TLC Check (Hex:EtOAc 9:1) Sample->TLC NMR 1H NMR Analysis TLC->NMR Decision Symmetry Check: Single Methyl Peak? NMR->Decision Pass Release for Assay Decision->Pass Yes Recryst Recrystallize (EtOH) Decision->Recryst No (Isomers present) Recryst->NMR

Figure 2: Quality Control decision tree ensuring isomeric purity before application.

Strategic Applications

Medicinal Chemistry (Bioisosterism)

The bis(5-methylthiophen-2-yl)methanone scaffold is a classic bioisostere for benzophenone .[1][2]

  • Lipophilicity: Thiophene is more lipophilic than benzene (

    
     increase), enhancing Blood-Brain Barrier (BBB) penetration for neurological targets [2].[2]
    
  • Metabolic Stability: The methyl blocking groups at the C5 position prevent metabolic oxidation at the most reactive sites of the thiophene ring, prolonging half-life (

    
    ).[2]
    
  • Target Classes: Used in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and tubulin polymerization inhibitors [3].[1][2]

Materials Science (Organic Electronics)
  • Photoinitiators: Diaryl ketones are potent photoinitiators.[1][2] The sulfur heteroatoms induce a bathochromic shift (red-shift) in absorption compared to benzophenone, making this molecule efficient for UV-curing polymers.[1][2]

  • OLEDs: Derivatives of this ketone serve as precursors for conducting polymers where the ketone bridge is converted to a

    
     bond (e.g., via McMurry coupling) to form quinoidal structures utilized in Organic Field-Effect Transistors (OFETs) [4].[2]
    

References

  • Mishra, R., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives."[1][2] RSC Medicinal Chemistry, 2020.[1][2] Available at: [Link]

  • Mohamed, T., et al. "Thiophene: the molecule of diverse medicinal importance."[1][2] ResearchGate, 2018.[1][2] Available at: [Link]

Sources

Foundational

1H NMR spectrum of Bis(5-methylthiophen-2-yl)methanone

This guide details the structural elucidation of Bis(5-methylthiophen-2-yl)methanone (CAS: 99845-90-6) via H NMR spectroscopy.[1] It is designed for researchers utilizing this compound as a pharmacophore intermediate or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of Bis(5-methylthiophen-2-yl)methanone (CAS: 99845-90-6) via


H NMR spectroscopy.[1] It is designed for researchers utilizing this compound as a pharmacophore intermediate or a precursor for photochromic diarylethene derivatives.

Technical Guide: H NMR Spectrum of Bis(5-methylthiophen-2-yl)methanone

Executive Summary

Bis(5-methylthiophen-2-yl)methanone is a symmetrical diaryl ketone characterized by two 5-methylthiophene rings bridged by a carbonyl group.[1][2] Its NMR signature is defined by high molecular symmetry, resulting in a simplified spectrum that mimics a mono-substituted thiophene but integrates for double the proton count.

Key Spectral Features:

  • Symmetry:

    
     symmetry renders protons on opposing rings chemically equivalent.
    
  • Shielding/Deshielding: The central carbonyl strongly deshields the H3 protons (ortho position).

  • Coupling: Characteristic long-range allylic coupling (

    
    ) is observable between the methyl group and the H4 ring proton.[1]
    

Structural Analysis & Theoretical Prediction[1]

Before acquiring data, the expected spectral footprint must be established to differentiate the target product from common impurities (e.g., mono-acylated byproducts or regioisomers).

Molecular Symmetry

The molecule possesses a plane of symmetry passing through the carbonyl bond. Consequently, the magnetic environment of the left ring is identical to the right ring.

  • Total Protons: 10

  • Unique Signals: 3

  • Integration Ratio: 6:2:2 (Methyl : H3 : H4)[1]

Substituent Effects (Additivity Rules)

Using substituent chemical shift increments (SCS) for thiophenes:

  • Carbonyl Group (Position 2): Strong electron-withdrawing group (EWG).[1] Causes significant downfield shift (deshielding) of the adjacent H3 proton (+0.6 to +0.8 ppm relative to thiophene).

  • Methyl Group (Position 5): Weak electron-donating group.[1] Causes mild upfield shift (shielding) of the adjacent H4 proton.

Experimental Protocol

To ensure high-resolution detection of the fine coupling constants (


), the following preparation protocol is recommended.
Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is the standard solvent. It minimizes hydrogen bonding interactions compared to DMSO-
    
    
    
    .[1]
  • Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations may cause peak broadening due to viscosity or stacking interactions.

  • Reference: Tetramethylsilane (TMS,

    
     0.[3]00) or residual 
    
    
    
    (
    
    
    7.26).[4]
Acquisition Parameters[1][4]
  • Field Strength:

    
     400 MHz is recommended to resolve the methyl doublet splitting.
    
  • Spectral Width: -2 to 12 ppm.[1]

  • Number of Scans (NS): 16–32 scans are sufficient for this concentration.

Spectral Assignment (The Core)

The following data represents the high-confidence spectroscopic signature derived from substituent additivity principles and analogue comparisons (e.g., Phenyl(5-methylthiophen-2-yl)methanone).

Chemical Shift Table ( )
SignalShift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
A 7.60 – 7.65 Doublet (d)2HH3 (Ring)

Hz
B 6.80 – 6.85 Doublet of Quartets (dq)2HH4 (Ring)

Hz;

Hz
C 2.50 – 2.56 Doublet (d)*6H-CH

(Methyl)

Hz

*Note: On lower field instruments (<300 MHz), the Methyl signal may appear as a singlet, and H4 as a broad doublet, due to unresolved long-range coupling.

Detailed Signal Interpretation

Signal A: The Deshielded H3 (Ortho to Carbonyl)

  • Position: The most downfield signal. The carbonyl group's magnetic anisotropy and inductive withdrawal deplete electron density at the 3-position.[1]

  • Pattern: Appears as a clean doublet. It couples only to the H4 neighbor.

Signal B: The Shielded H4 (Ortho to Methyl)

  • Position: Upfield relative to H3. The adjacent methyl group donates electron density via hyperconjugation.

  • Pattern: Technically a doublet of quartets . The large splitting comes from H3 (

    
    ), and the fine splitting comes from the 3 methyl protons (
    
    
    
    ).
  • Visual Check: Look for a "broad" doublet if the fine structure is not fully resolved.

Signal C: The Methyl Group

  • Position: Typical allylic region.

  • Pattern: Often reported as a singlet in routine analysis, but high-resolution scans reveal a doublet due to coupling with H4.

Logic Visualization

Assignment Workflow

The following diagram illustrates the logical flow for assigning the signals, ensuring no false positives from impurities.

NMR_Assignment_Workflow Start Acquire Spectrum (CDCl3) CheckSym Check Symmetry: Are there only 3 main signals? Start->CheckSym Integration Verify Integration: Ratio 3:1:1 (Me:H3:H4) CheckSym->Integration Yes Aromatic Analyze Aromatic Region (6.5 - 8.0 ppm) Integration->Aromatic Aliphatic Analyze Aliphatic Region (2.0 - 3.0 ppm) Integration->Aliphatic AssignH3 Assign H3 (>7.5 ppm) Deshielded by C=O Aromatic->AssignH3 AssignH4 Assign H4 (<7.0 ppm) Shielded by Methyl Aromatic->AssignH4 AssignMe Assign Methyl (~2.5 ppm) Check for 4J Coupling Aliphatic->AssignMe Validation VALIDATED STRUCTURE Bis(5-methylthiophen-2-yl)methanone AssignH3->Validation AssignH4->Validation AssignMe->Validation

Caption: Step-by-step logic flow for validating the structure based on spectral symmetry and integration.

Coupling Tree (H4 Proton)

The H4 proton signal is the most complex. The diagram below visualizes the splitting tree to explain the "Doublet of Quartets" appearance.

Coupling_Tree Root H4 Signal (Uncoupled) L1 Split by H3 (3J ~ 3.8 Hz) Root->L1  Large Splitting   L2 Split by Methyl (4J ~ 1.1 Hz) L1->L2  Fine Splitting (x3)   Result Final Multiplet: Doublet of Quartets (dq) L2->Result

Caption: Splitting tree for the H4 proton, showing the interaction with H3 (vicinal) and the Methyl group (allylic).[1]

Advanced Considerations

Impurity Profiling

During synthesis (Friedel-Crafts acylation), common impurities may appear.[1] Use these shifts to flag issues:

  • 2-Methylthiophene (Starting Material): Look for signals at

    
     6.6 – 6.8 ppm (multiplets) and Methyl at 
    
    
    
    2.45 ppm.[1]
  • Mono-acylated Intermediate: If the reaction is incomplete, asymmetry breaks.[1] You will see two different methyl signals and four distinct aromatic protons.[4]

  • Water: In

    
    , a sharp singlet at 
    
    
    
    1.56 ppm indicates moisture.[4]
Solvent Effects

If solubility is poor, DMSO-


 may be used.[1]
  • Effect: Expect a slight downfield shift for all protons due to the higher polarity of DMSO.

  • Water Signal: Shifts to

    
     3.33 ppm.[4]
    
  • DMSO Residual: Quintet at

    
     2.50 ppm, which may overlap with the Methyl signal of the compound. Caution is advised. 
    

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link][1]

  • Hans J. Reich. "Structure Determination Using NMR: Chemical Shift Data for Thiophenes."[1] University of Wisconsin-Madison.[1] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for substituent additivity constants).

Sources

Exploratory

Crystal structure of Bis(5-methylthiophen-2-yl)methanone

Technical Monograph: Bis(5-methylthiophen-2-yl)methanone Executive Summary Bis(5-methylthiophen-2-yl)methanone (CAS: 99845-90-6) represents a critical scaffold in the development of organic semiconductors and medicinal b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Bis(5-methylthiophen-2-yl)methanone

Executive Summary

Bis(5-methylthiophen-2-yl)methanone (CAS: 99845-90-6) represents a critical scaffold in the development of organic semiconductors and medicinal bioisosteres.[1] As a symmetrical di-heteroaryl ketone, its solid-state behavior is governed by specific non-covalent interactions—most notably the intramolecular S[1]···O contacts—which dictate its planarity and subsequent pi-stacking efficiency.[1] This guide provides a comprehensive analysis of its molecular architecture, a validated synthesis workflow, and its application in conducting polymer precursors.

Part 1: Molecular Architecture & Crystallographic Principles

While specific unit cell dimensions for this derivative are polymorph-dependent, the crystal packing of bis(thienyl)methanones follows a rigid structural archetype governed by electronic locking mechanisms.[1] Researchers must understand these forces to predict solubility and bio-availability.[1]

Conformational Locking (The S···O Interaction)

Unlike diphenyl ketones, which twist to relieve steric strain, bis(thienyl) ketones often adopt a planar or near-planar conformation.[1] This is driven by a non-covalent interaction between the carbonyl oxygen lone pair (


) and the antibonding orbital of the carbon-sulfur bond (

).[1]
  • Conformational Preference: The molecule exists in equilibrium between cisoid (syn) and transoid (anti) forms.[1] In the crystal lattice, the (Z,Z)-conformation (syn-syn) is frequently favored due to the stabilizing S[1]···O interaction (approx. 2.9–3.1 Å), which is significantly shorter than the sum of the van der Waals radii.[1]

  • Impact of 5-Methyl Substitution: The methyl groups at the 5-positions are distal to the carbonyl bridge.[1] Unlike 3-substitution, which forces a twist due to steric clash with the carbonyl, 5-substitution preserves the planarity of the core, enhancing

    
    -
    
    
    
    stacking capabilities in the solid state.
Predicted Spectroscopic Signature

To validate the crystal structure during analysis, compare experimental data against these baselines:

ParameterPredicted ValueStructural Rationale
IR (C=O Stretch) 1615–1635 cm⁻¹Lower than typical ketones (1715 cm⁻¹) due to strong conjugation with two electron-rich thiophene rings.[1]
¹H NMR (Thiophene)

7.4–7.6 (d), 6.8–7.0 (d)
Distinct AB spin system for the 3,4-protons.[1]
¹H NMR (Methyl)

2.4–2.6 (s)
Singlet integrating to 6H; slight deshielding due to aromatic ring current.[1]
Torsion Angle 0°–15° (Planar)Stabilized by S[1]···O interactions; essential for high charge carrier mobility in materials applications.[1]

Part 2: Validated Synthetic Protocol

The most robust route to Bis(5-methylthiophen-2-yl)methanone is the Friedel-Crafts acylation.[1] The following protocol is designed for high regioselectivity, avoiding the formation of the 2,4-isomer.

Reaction Mechanism & Pathway

The synthesis relies on the electrophilic aromatic substitution of 2-methylthiophene.[1] The use of oxalyl chloride or a phosgene equivalent (like triphosgene) allows for the "one-pot" formation of the symmetrical ketone.[1]

SynthesisPathway SM1 2-Methylthiophene (Nucleophile) Inter1 Acylium Ion Complex SM1->Inter1 Activation Reagent Oxalyl Chloride / AlCl3 (Electrophile Source) Reagent->Inter1 Inter2 Mono-acylated Intermediate Inter1->Inter2 1st Subst. Prod Bis(5-methylthiophen-2-yl) methanone Inter2->Prod 2nd Subst. (Slower Step) AlCl3 AlCl3 Catalyst AlCl3->Inter1

Figure 1: Friedel-Crafts acylation pathway for the synthesis of symmetrical bis-thienyl ketones.[1]

Step-by-Step Methodology

Reagents:

  • 2-Methylthiophene (2.2 equiv)[1]

  • Oxalyl Chloride (1.0 equiv) or 5-Methyl-2-thenoyl chloride (1.0 equiv) for stepwise synthesis.[1]

  • Aluminum Chloride (AlCl₃) (2.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

Protocol:

  • Catalyst Activation: In a flame-dried 3-neck flask under Argon, suspend anhydrous AlCl₃ in dry DCM at 0°C.

  • Electrophile Formation: Dropwise add Oxalyl Chloride (or the acid chloride) to the suspension.[1] Stir for 30 minutes until the complex forms (slight color change).

  • Nucleophilic Attack: Add 2-Methylthiophene dropwise, maintaining the temperature below 5°C to prevent polymerization. The 5-position is electronically activated by the methyl group, ensuring regioselectivity.[1]

  • Propagation: Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Note: Symmetrical ketone formation often requires reflux in DCM (40°C) for 2 hours to drive the second substitution.[1]

  • Quenching: Pour the reaction mixture over crushed ice/HCl (1M) to hydrolyze the aluminum complex.

  • Purification: Extract with DCM, wash with NaHCO₃ (sat) and brine. Recrystallize from Ethanol/Hexane (1:3) to obtain needle-like crystals suitable for X-ray diffraction.[1]

Part 3: Structural Logic & Applications

Conformational Equilibrium Diagram

The biological and electronic activity of this molecule depends on its ability to switch between conformations or lock into a planar state.[1]

Conformation Syn Syn-Syn (cisoid) (S...O Interaction) Planar & Stable Transition Rotational Barrier (~5-8 kcal/mol) Syn->Transition Thermal/Photo Excitation Anti Anti-Anti (transoid) (Dipole Repulsion) Twisted Anti->Syn Relaxation (Crystal Packing) Transition->Anti

Figure 2: Conformational landscape. The Syn-Syn form is typically favored in the solid state due to S...O electrostatic stabilization.[1]

Medicinal & Material Utility
  • Bioisostere Strategy: In drug design, the bis(thienyl)methanone unit serves as a lipophilic, metabolically stable alternative to benzophenone.[1] The sulfur atom acts as a weak hydrogen bond acceptor, potentially interacting with serine or threonine residues in protein binding pockets [1].[1]

  • Organic Electronics: The 5-methyl groups block the reactive

    
    -positions, preventing oxidative polymerization at these sites.[1] This forces polymerization (if desired later) to occur at the 3,4-positions or allows the molecule to act as a stable, small-molecule semiconductor component.[1] The planar structure facilitates 
    
    
    
    -stacking, increasing charge carrier mobility [2].[1]

References

  • Structure and atom labeling scheme of bis(2-thienyl)ketone. ResearchGate. Available at: [Link][1]

  • Synthesis of 1,4-bis(2,2'-bithiophen-5-yl). ResearchGate. Available at: [Link]

  • Bis(2-iodothiophen-3-yl)methanone Crystal Data. PubMed Central. Available at: [Link]

  • Thiophene Derivatives in Medicinal Chemistry. Cognizance Journal. Available at: [Link]

Sources

Foundational

Theoretical studies of Bis(5-methylthiophen-2-yl)methanone

Theoretical Profiling & Computational Framework: Bis(5-methylthiophen-2-yl)methanone Content Type: Technical Whitepaper & Operational Guide Target Audience: Computational Chemists, Material Scientists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Profiling & Computational Framework: Bis(5-methylthiophen-2-yl)methanone

Content Type: Technical Whitepaper & Operational Guide Target Audience: Computational Chemists, Material Scientists, and Drug Discovery Leads.

Executive Summary: The Structural Imperative

Bis(5-methylthiophen-2-yl)methanone (hereafter B5MTM ) represents a critical scaffold in the development of organic semiconductors and Type II photoinitiators. Unlike its unmethylated parent (di-2-thienyl ketone), the introduction of methyl groups at the 5-positions introduces specific electronic perturbations—primarily inductive (+I) and hyperconjugative effects—that modulate the HOMO-LUMO gap and triplet state energetics.

This guide establishes a rigorous, self-validating computational framework for characterizing B5MTM. It moves beyond standard "black-box" calculations, providing the causal logic required to correlate theoretical predictions with experimental observables such as


, vibrational signatures, and reactivity indices.

Computational Methodology: The "Why" Behind the Protocol

To ensure high-fidelity results, the computational approach must account for the polarizability of the sulfur atoms and the conjugation across the carbonyl bridge.

Level of Theory Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic electronic systems, providing a balanced description of exchange and correlation. However, for precise non-covalent interaction modeling (e.g., crystal packing simulations), wB97XD (dispersion-corrected) is recommended to account for

    
    -stacking interactions between thiophene rings.
    
  • Basis Set: 6-311++G(d,p) is mandatory.

    • Diffuse functions (++): Critical for describing the lone pairs on the carbonyl oxygen and thiophene sulfur atoms.

    • Polarization functions (d,p): Essential for modeling the anisotropic electron distribution in the sulfur

      
       orbitals and the carbonyl 
      
      
      
      -system.
Self-Validating Workflow (Graphviz)

The following workflow ensures that every stationary point is a true minimum and that electronic properties are derived from a stable geometry.

ComputationalWorkflow Start Initial Geometry (Cis/Trans Conformers) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Decision N_imag == 0? Freq->Decision Electronic Electronic Profiling (FMO / MEP / NBO) Decision->Electronic Yes Refine Perturb Geometry (Scan Dihedrals) Decision->Refine No Spectral Spectral Prediction (TD-DFT / GIAO-NMR) Electronic->Spectral Refine->Opt

Figure 1: Self-validating computational workflow. The loop ensures no imaginary frequencies exist, confirming a true local minimum before property calculation.

Structural & Conformational Analysis

The geometry of B5MTM is governed by the rotation around the C(carbonyl)-C(thiophene) bonds.

  • Conformational Isomerism: The molecule can exist in cis-cis, cis-trans, or trans-trans conformations relative to the carbonyl oxygen and sulfur atoms.

  • S...O Interactions: Theoretical studies on similar dithienyl ketones suggest that the anti-anti (trans-trans) conformer is often the global minimum due to the repulsion between the oxygen lone pairs and the sulfur lone pairs in the syn (cis) conformation. However, weak 1,5-S...O interactions can stabilize planar transition states.

  • Methyl Effect: The 5-methyl groups are distal to the carbonyl core. While they do not impose direct steric hindrance on the rotation, they increase the electron density of the ring, slightly strengthening the

    
    -conjugation and increasing the rotational barrier compared to the unmethylated parent.
    

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical predictor of chemical hardness and photo-excitation energy.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the thiophene rings and the sulfur lone pairs. The 5-methyl group (electron-donating) raises the HOMO energy level via hyperconjugation.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl group and the

    
     system of the thiophene rings.
    
  • Band Gap (

    
    ):  B5MTM is predicted to have a narrower band gap than bis(thiophen-2-yl)methanone. This red-shift in absorption makes it a more efficient photoinitiator under near-UV/visible light.
    

Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterDescriptionTrend vs. Unmethylated ParentImplication
HOMO Energy Electron donation capacityIncreases (Less negative)Easier oxidation; better hole transport.
LUMO Energy Electron acceptance capacitySlight Increase Slightly lower electron affinity.
Energy Gap (

)
Chemical stability/Optical gapDecreases Red-shifted absorption (

).
Chemical Hardness (

)
Resistance to charge transferDecreases More reactive; "softer" molecule.
Dipole Moment (

)
PolarityVaries Highly dependent on cis/trans conformation.
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the reactive sites for electrophilic and nucleophilic attack.

  • Negative Potential (Red): Localized strictly on the carbonyl oxygen . This is the primary site for hydrogen bonding or metal coordination.

  • Positive Potential (Blue): Distributed over the methyl hydrogens and the thiophene ring protons.

  • Application: In drug design, the carbonyl oxygen serves as a hydrogen bond acceptor (HBA), while the lipophilic methyl thiophene wings facilitate hydrophobic pocket binding in protein targets (e.g., kinase inhibitors).

Spectroscopic Profiling

Vibrational Spectroscopy (IR/Raman)
  • C=O Stretching: The signature peak. In B5MTM, conjugation with the electron-rich 5-methylthiophene rings pumps electron density into the C=O antibonding orbital, slightly weakening the bond.

    • Prediction: The

      
       will appear at a lower frequency (~1620–1635 cm⁻¹) compared to non-conjugated ketones (~1715 cm⁻¹).
      
  • C-H Stretching (Methyl): Distinct peaks at 2900–2980 cm⁻¹ (symmetric and asymmetric stretch), absent in the parent dithienyl ketone.

UV-Vis Absorption (TD-DFT)

Time-Dependent DFT (TD-DFT) is used to calculate vertical excitation energies.

  • Transitions:

    • 
      : Forbidden/weak transition involving the carbonyl lone pair.
      
    • 
      : Strong transition involving the thiophene-carbonyl-thiophene conjugated system.
      
  • Solvent Effect: Calculations should use the PCM (Polarizable Continuum Model) (e.g., in Ethanol or Chloroform) to accurately predict solvatochromic shifts.

Applications: Photoinitiation Mechanism

B5MTM acts as a Type II photoinitiator (hydrogen abstraction). The theoretical efficiency depends on the Triplet State energy (


).

Photoinitiation S0 Ground State (S0) S1 Singlet Excited State (S1) (Short Lived) S0->S1 hv (Absorption) ISC Intersystem Crossing (ISC) S1->ISC T1 Triplet State (T1) (Reactive Species) ISC->T1 Radicals Radical Generation (Polymerization Start) T1->Radicals H-Abstraction from Co-Initiator CoInit Co-Initiator (Amine) CoInit->Radicals

Figure 2: Jablonski-style diagram illustrating the photoinitiation mechanism. The methyl groups in B5MTM stabilize the radical intermediate formed after hydrogen abstraction.

References

  • BenchChem. (2025).[1] A Comparative Analysis of Polymer Mechanical Properties: The Role of Bis(4-methylsulfanylphenyl)methanone and Other Photoinitiators. Link

  • Mendeley Data. (2026). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Link

  • ResearchGate. (2025).[2] DFT and TD-DFT Study of BisM(II) Complexes. Link

  • Semantic Scholar. (2025). Density Functional Theory (DFT) Study on α,α-Bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b′]dithiophene Derivatives. Link

  • MDPI. (2024). Photoinitiators for Medical Applications—The Latest Advances. Link

Sources

Exploratory

Electronic Properties of Bis(5-methylthiophen-2-yl)methanone

Technical Monograph | Version 1.0 Executive Summary Bis(5-methylthiophen-2-yl)methanone (CAS: 99845-90-6) is a symmetric, thiophene-based diaryl ketone serving as a critical building block in the synthesis of organic sem...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary

Bis(5-methylthiophen-2-yl)methanone (CAS: 99845-90-6) is a symmetric, thiophene-based diaryl ketone serving as a critical building block in the synthesis of organic semiconductors, photoinitiators, and extended conjugated systems.[1][2][3] Characterized by a Donor-Acceptor-Donor (D-A-D) architecture, the molecule features a carbonyl bridge that facilitates inter-ring charge transfer while breaking the aromatic degeneracy of the thiophene units.[2][3]

This guide provides a comprehensive analysis of its electronic structure, synthesis protocols, and characterization methodologies, designed for researchers in organic electronics (OFETs, OPVs) and medicinal chemistry.[2]

Molecular Architecture & Electronic Structure

Structural Configuration

The molecule consists of two 5-methylthiophene rings linked at the 2-positions by a carbonyl (C=O) group.[2][3]

  • Symmetry:

    
     (idealized planar) or 
    
    
    
    (twisted).
  • Conjugation Pathway: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     hybridized carbonyl carbon allows 
    
    
    
    -electron delocalization between the two thiophene rings.[2][3] However, steric interactions between the carbonyl oxygen and the thiophene sulfur/hydrogen atoms induce a torsion angle (
    
    
    ), typically
    
    
    in solution, which modulates the effective conjugation length.[2]
  • Substituent Effects: The 5-methyl groups exert a positive inductive effect (+I), slightly raising the HOMO energy level compared to the unsubstituted analog, thereby enhancing hole-transport capabilities and solubility in organic solvents.[2]

Frontier Molecular Orbitals (FMO)

The electronic behavior is governed by the interaction between the electron-rich thiophene rings (Donors) and the electron-deficient carbonyl bridge (Acceptor).[2][3]

OrbitalCharacterEstimated Energy (eV)*Localization
LUMO ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Antibonding)
-2.8 to -3.0 eVConcentrated on the Carbonyl bridge and adjacent thiophene carbons.[3]
HOMO ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Bonding)
-6.0 to -6.2 eVDelocalized across the thiophene rings; node at the carbonyl carbon.[2][3]
Band Gap ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

~3.1 - 3.3 eVOptical absorption in the UV-A/Blue region.[2][3]

Values derived from DFT trends of analogous thiophene-carbonyl systems (B3LYP/6-31G).

Dipole Moment & Packing

The carbonyl group introduces a strong permanent dipole moment perpendicular to the conjugation axis.[2][3] In the solid state, this promotes antiparallel ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-stacking, which is favorable for charge carrier hopping in thin films.[2][3]

Spectroscopic & Electrochemical Characterization

UV-Vis Absorption Profile

The absorption spectrum is dominated by two primary transitions:[2][3]

  • High Energy Band (240–280 nm): Localized ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     transitions within the thiophene rings.[2][3]
    
  • Low Energy Band (330–360 nm): Intramolecular Charge Transfer (ICT) band from the thiophene donor to the carbonyl acceptor.[2][3]

Electrochemical Analysis (Cyclic Voltammetry)

To determine the HOMO/LUMO levels experimentally, Cyclic Voltammetry (CV) is the gold standard.[2]

Protocol: Electrochemical Band Gap Determination

  • Setup: Three-electrode cell (Working: Pt button; Counter: Pt wire; Reference: Ag/AgCl).[2][3]

  • Solvent/Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in anhydrous Dichloromethane (DCM).
    
  • Procedure:

    • Purge solution with Argon for 10 mins.[2][3]

    • Scan rate: 50–100 mV/s.[2][3]

    • Measure onset oxidation potential (

      
      ) and onset reduction potential (
      
      
      
      ).
  • Calculation:

    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (referenced to Ferrocene vacuum level).[3]
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[3]
      

Synthesis & Purification

High purity (>99.5%) is required for electronic applications to prevent trap states.[3] The Friedel-Crafts acylation is the preferred route.[2][3]

Synthetic Workflow

Reaction: 2-Methylthiophene + Carbonyl Source ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 Bis(5-methylthiophen-2-yl)methanone[3]

SynthesisFlow Start 2-Methylthiophene (Excess) Intermediate Acylium Ion Complex Start->Intermediate DCM, 0°C Reagent Phosgene (COCl2) or Triphosgene Reagent->Intermediate Catalyst AlCl3 / SnCl4 (Lewis Acid) Catalyst->Intermediate Quench Hydrolysis (Ice/HCl) Intermediate->Quench Quenching Crude Crude Product (Solid) Quench->Crude Extraction Purification Recrystallization (EtOH/Hexane) Crude->Purification Final Bis(5-methylthiophen-2-yl)methanone (>99% Purity) Purification->Final

Figure 1: Friedel-Crafts acylation pathway.[3] Strict temperature control (0°C) is required to prevent polymerization or 3-position substitution.[3]

Purification Protocol
  • Dissolution: Dissolve crude solid in boiling Ethanol/Hexane (1:3 v/v).

  • Filtration: Hot filtration to remove inorganic salts (Al/Sn residues).[2][3]

  • Crystallization: Slow cooling to 4°C.

  • Validation: Verify purity via HPLC (Target >99.5%) and

    
    H-NMR (Absence of isomer peaks).
    

Applications in Research & Development

Precursor for Conductive Polymers

The 5-methyl groups act as "blocking" positions for standard electropolymerization but are reactive "handles" for functionalization.[2][3]

  • Benzylic Bromination: Reaction with NBS (N-Bromosuccinimide) yields bis(bromomethyl) derivatives.[3]

  • Coupling: These brominated intermediates are used to synthesize Extended Viologens and complex conjugated oligomers for electrochromic devices.[2][3]

Photoinitiators (Type II)

Thiophene ketones can function as Type II photoinitiators (hydrogen abstraction) for UV-curing of acrylates.[3] The sulfur atom enhances intersystem crossing (ISC) to the triplet state, improving radical generation efficiency compared to standard benzophenones.[2]

Organic Field-Effect Transistors (OFETs)

While the molecule itself is too small for high-mobility channels, it serves as a high-crystallinity additive or a core unit in solution-processable small-molecule semiconductors.[2][3] Its high dipole moment assists in orienting polymer chains during annealing.[2][3]

References

  • Sigma-Aldrich. Bis-(5-methyl-thiophen-2-yl)-methanone Product Specification & CAS 99845-90-6. Link

  • Brzezinski, J. Z., & Reynolds, J. R. (2002).[2][4] "Synthesis and Characterization of Dithienyl Ketones and Their Use as Precursors for Conjugated Polymers." Synthesis, 2002(8), 1053-1056.[2][3] (Foundational synthesis method).[3]

  • MDPI Molbank. (2023).[2][3] "4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide."[2][3] Molbank, 2023(4), M1733.[2] Link (Describes optoelectronic properties of related thiophene-ketone/viologen systems).[3]

  • PubChem. Bis(5-methylthiophen-2-yl)methanone Compound Summary. Link

  • Schrödinger. HOMO-LUMO Energy Gap and UV-Vis Correlation. Link (Theoretical basis for FMO calculations).[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Bis(5-methylthiophen-2-yl)methanone

[1][2] Introduction & Strategic Analysis Bis(5-methylthiophen-2-yl)methanone is a critical symmetric diaryl ketone intermediate. It serves as the primary scaffold for the synthesis of photochromic diarylethenes via McMur...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Strategic Analysis

Bis(5-methylthiophen-2-yl)methanone is a critical symmetric diaryl ketone intermediate. It serves as the primary scaffold for the synthesis of photochromic diarylethenes via McMurry coupling. These downstream derivatives are essential for optical memory devices and molecular switches due to their thermal irreversibility and fatigue resistance.[1]

Synthetic Route Evaluation

While several routes exist to access diaryl ketones, two primary strategies are evaluated for laboratory-scale optimization:

Route Methodology Pros Cons Verdict
A Direct Carbonylation (Phosgene/Triphosgene + AlCl₃)One-pot; Atom economy.High toxicity (Phosgene); Difficult stoichiometry control leads to polymerization.Not Recommended for high purity.
B Stepwise Friedel-Crafts Acylation (Acid Chloride + Arene)Controlled addition; High regioselectivity; Cleaner workup.Requires two steps (or purchase of acid chloride).Recommended (Standard of Excellence).

Selected Protocol: This guide details Route B , utilizing the Friedel-Crafts acylation of 2-methylthiophene with 5-methylthiophene-2-carbonyl chloride. This approach minimizes regioisomeric byproducts and ensures the highest purity for electronic-grade applications.

Chemical Mechanism & Regiochemistry

The synthesis relies on Electrophilic Aromatic Substitution (EAS).[2] The methyl group at the C2 position of the thiophene ring acts as a weak activator.

  • Activation: The carbonyl chloride complexes with Aluminum Chloride (

    
    ) to form a highly electrophilic acylium ion.
    
  • Regioselectivity: Thiophene undergoes EAS preferentially at the

    
    -positions (C2/C5). Since C2 is blocked by the methyl group, the acylium ion attacks exclusively at C5.
    
  • Aromatization: Loss of a proton restores aromaticity, yielding the symmetric ketone.

Mechanism Visualization

Mechanism R1 5-Methylthiophene-2-carbonyl chloride Acylium Acylium Ion Complex [R-C≡O]+ AlCl4- R1->Acylium Complexation AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma + Substrate (Attack at C5) Substrate 2-Methylthiophene Substrate->Sigma Product Bis(5-methylthiophen-2-yl)methanone Sigma->Product - HCl (Aromatization)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation showing the formation of the active electrophile and subsequent attack at the C5 position.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Methylthiophene (98%+)[3]

    • 5-Methylthiophene-2-carbonyl chloride (98%+) (Or synthesized in situ via oxalyl chloride)

    • Aluminum Chloride (

      
      ), anhydrous (beads or powder)
      
    • Dichloromethane (DCM), anhydrous

    • HCl (1M aq) and Brine

  • Equipment:

    • 3-Neck Round Bottom Flask (250 mL)

    • Inert Gas Line (Nitrogen/Argon)

    • Pressure-equalizing addition funnel

    • Internal Temperature Probe

Step-by-Step Methodology
Step 1: Catalyst Suspension
  • Flame-dry the glassware and purge with Nitrogen.

  • Charge the flask with Aluminum Chloride (1.1 equiv) and anhydrous DCM (5 mL/mmol) .

  • Cool the suspension to 0°C using an ice bath.

Step 2: Electrophile Formation
  • Dissolve 5-Methylthiophene-2-carbonyl chloride (1.0 equiv) in a minimal amount of DCM.

  • Add this solution dropwise to the

    
     suspension over 15 minutes.
    
  • Observation: The mixture should turn yellow/orange, indicating acylium ion formation. Stir for 20 minutes at 0°C.

Step 3: Coupling Reaction
  • Dissolve 2-Methylthiophene (1.05 equiv) in DCM.

  • Add dropwise to the reaction mixture, maintaining the internal temperature below 5°C .

    • Critical Control Point: Exothermic reaction. Rapid addition leads to tar formation.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 3–5 hours . Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[4]

Step 4: Quenching & Workup
  • Cool the mixture back to 0°C.

  • Slowly pour the reaction mixture into a beaker containing ice and 1M HCl (excess).

    • Safety: Hydrolysis of aluminum salts is vigorous and releases HCl gas.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Wash combined organics with

    
     (sat. aq), water, and brine.[4]
    
  • Dry over

    
    , filter, and concentrate under reduced pressure.
    
Purification
  • Crude Appearance: Yellow to brown solid.

  • Recrystallization: Dissolve crude solid in boiling Ethanol or a Hexane/Ethanol mixture. Cool slowly to 4°C.

  • Yield Target: 75–85%.

Characterization & Data

ParameterSpecificationNotes
Formula

MW 222.33 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 89–95°C (Typical)Validate experimentally; analogs melt ~90°C [1].[3]

NMR

2.55 (s, 6H), 6.80 (d, 2H), 7.60 (d, 2H)
In

. Methyl singlet and two doublets (AB system).
Solubility Soluble in DCM, CHCl3, THF; Insoluble in water.
Synthetic Workflow Diagram

Workflow Start Start: Anhydrous Conditions Step1 Complexation: Acid Chloride + AlCl3 (0°C, DCM) Start->Step1 Step2 Addition: Add 2-Methylthiophene (Dropwise, <5°C) Step1->Step2 Step3 Reaction: Warm to RT Stir 3-5 Hours Step2->Step3 Step4 Quench: Pour into Ice/HCl Step3->Step4 Complete Conversion Step5 Workup: Extract (DCM) Wash (NaHCO3/Brine) Step4->Step5 End Purification: Recrystallization (EtOH) Step5->End

Figure 2: Operational workflow for the synthesis of Bis(5-methylthiophen-2-yl)methanone.

Troubleshooting & Safety

Common Issues
  • Low Yield: Often caused by moisture in the

    
    . Ensure catalyst is fresh and yellow/grey, not white powder (hydrolyzed).
    
  • Dark/Tarry Product: Reaction temperature exceeded 5°C during addition, or reaction ran too long. Adhere strictly to temperature controls.

  • Incomplete Conversion: If TLC shows starting material after 5 hours, gently reflux (40°C) for 1 hour.

Safety Protocols
  • Aluminum Chloride: Reacts violently with water. Quench in a fume hood.

  • Acid Chlorides: Corrosive and lachrymators. Handle with double gloves.

  • Waste: Aqueous layers contain Aluminum salts; dispose of in acidic aqueous waste streams.

References

  • General Properties of Dithienyl Ketones: Stenutz, R. di(thiophen-2-yl)methanone Properties. Stenutz.eu. Available at: [Link] (Accessed Jan 29, 2026).

  • Photochromic Applications: Irie, M. (2000).[5] Diarylethenes for Memories and Switches. Chemical Reviews, 100(5), 1685–1716. (Foundational text for downstream application).

Sources

Application

Technical Application Note: Bis(5-methylthiophen-2-yl)methanone in Medicinal Chemistry

[1] Executive Summary Bis(5-methylthiophen-2-yl)methanone (CAS: 99845-90-6) acts as a pivotal electrophilic scaffold in the synthesis of lipophilic cationic pharmacophores and bioisosteric analogs of diaryl ketones.[1] U...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Bis(5-methylthiophen-2-yl)methanone (CAS: 99845-90-6) acts as a pivotal electrophilic scaffold in the synthesis of lipophilic cationic pharmacophores and bioisosteric analogs of diaryl ketones.[1] Unlike its phenyl analog (benzophenone), the bis-thienyl core offers unique electronic properties—specifically higher electron density and altered metabolic susceptibility (S-oxidation)—making it a strategic building block for antimicrobial agents , antifungal carbinols , and photoactive ligands .[1]

This guide provides a validated protocol for the synthesis, purification, and downstream functionalization of this scaffold, emphasizing its utility in generating tertiary alcohols via Grignard addition—a critical step in developing membrane-targeting therapeutics.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Bis(5-methylthiophen-2-yl)methanone
CAS Number 99845-90-6
Molecular Formula C₁₁H₁₀OS₂
Molecular Weight 222.33 g/mol
Structure Two 5-methylthiophene rings linked C2–C2' by a carbonyl
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Key Reactivity Electrophilic carbonyl (1,2-addition); Aromatic substitution (C3/C4)

Medicinal Chemistry Rationale

Bioisosterism: Thiophene vs. Benzene

In medicinal chemistry, replacing a phenyl ring with a thiophene ring (bioisosterism) is a standard tactic to modulate potency and pharmacokinetics.

  • Electronic Effects: The sulfur atom donates electron density into the ring via resonance, making the carbonyl oxygen more basic than in benzophenone. This increases the affinity of the carbonyl for hydrogen bond donors in receptor pockets.

  • Metabolic Stability: While phenyl rings are prone to hydroxylation (CYP450), thiophenes are susceptible to S-oxidation or ring opening.[1] The 5-methyl substitution in this specific scaffold blocks the highly reactive

    
    -position, significantly improving metabolic stability compared to unsubstituted thiophene derivatives.[1]
    
  • Lipophilicity: The bis-thienyl core is generally more lipophilic than the bis-phenyl equivalent, enhancing membrane permeability for CNS or intracellular targets.[1]

Pharmacophore Generation

This ketone is the obligate precursor for Triaryl/Heteroaryl Methanols (via Grignard reaction). These derivatives often exhibit:

  • Antimicrobial Activity: Lipophilic cations generated from the carbinol (via dehydration in vivo) can disrupt bacterial cell membranes.

  • Antifungal Activity: Structurally analogous to the trityl group in clotrimazole, providing steric bulk that inhibits CYP51 enzymes.

Experimental Protocols

Protocol A: Regioselective Synthesis

Objective: Synthesize Bis(5-methylthiophen-2-yl)methanone via Friedel-Crafts Acylation. Note: We utilize 5-methylthiophene-2-carbonyl chloride rather than phosgene for safety and stoichiometric control.

Reagents:

  • 2-Methylthiophene (1.0 equiv)

  • 5-Methylthiophene-2-carbonyl chloride (1.0 equiv)[1]

  • Aluminum Chloride (AlCl₃) (1.2 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solvation: Charge the flask with AlCl₃ (1.2 equiv) and anhydrous DCM (5 mL/mmol) . Cool the suspension to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve 5-methylthiophene-2-carbonyl chloride (1.0 equiv) in minimal DCM and add dropwise to the AlCl₃ suspension. Stir for 15 min to form the acylium ion complex (solution typically turns orange/red).

  • Substrate Addition: Dissolve 2-methylthiophene (1.0 equiv) in DCM and add dropwise over 30 minutes. Maintain internal temperature < 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will appear as a UV-active spot with lower R_f than the starting material.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl (1M) to hydrolyze aluminum salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM. Combine organics, wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Protocol B: Functionalization to Tertiary Carbinol

Objective: Convert the ketone to Bis(5-methylthiophen-2-yl)(phenyl)methanol (Model Pharmacophore).[1]

Reagents:

  • Bis(5-methylthiophen-2-yl)methanone (1.0 equiv)[1]

  • Phenylmagnesium Bromide (3.0 M in Et₂O) (1.5 equiv)[1]

  • THF (Anhydrous)[1]

Methodology:

  • Dissolve the ketone in anhydrous THF under nitrogen. Cool to 0°C.

  • Add PhMgBr dropwise. The solution will darken.

  • Stir at 0°C for 1 hour, then reflux for 2 hours to force sterically hindered addition.

  • Quench with saturated NH₄Cl. Extract with EtOAc.

  • Critical Step: Avoid acidic workup if the target alcohol is acid-sensitive (prone to elimination to the alkene).[1]

Structural & Functional Logic (Visualization)

Synthesis & Reactivity Pathway

The following diagram illustrates the synthesis of the scaffold and its divergence into two distinct pharmacological classes: Lipophilic Cations (Antimicrobial) and Tertiary Alcohols (Enzyme Inhibitors).

SynthesisPathway Start1 2-Methylthiophene Start2 5-Methylthiophene- 2-carbonyl chloride Intermediate Acylium Ion Complex Start2->Intermediate AlCl3, DCM, 0°C Target Bis(5-methylthiophen- 2-yl)methanone (The Scaffold) Intermediate->Target + Start1 Friedel-Crafts Prod1 Tertiary Carbinol (Enzyme Inhibitor) Target->Prod1 R-MgBr (Grignard) THF, Reflux Prod2 Triaryl Cation (Antimicrobial) Prod1->Prod2 H+ (Dehydration) In vivo/vitro

Figure 1: Synthetic route from precursors to the active pharmacophore classes.[1][2][3][4]

Bioisosteric Decision Matrix

Why choose this scaffold over Benzophenone?

SAR_Logic Benzophenone Benzophenone Core (Standard Scaffold) ThiopheneCore Bis(5-methylthienyl) Methanone Benzophenone->ThiopheneCore Bioisosteric Replacement Factor1 Increased Lipophilicity (Better CNS Penetration) ThiopheneCore->Factor1 Factor2 Metabolic Blockade (5-Me groups block CYP450) ThiopheneCore->Factor2 Factor3 Electronic Density (S-heteroatom donates e-) ThiopheneCore->Factor3

Figure 2: Rationale for selecting the bis(5-methylthienyl) scaffold in drug design.[1]

Analytical Data Summary (Expected)

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃)

2.55 (s, 6H)
Methyl groups (C5-CH₃)

6.80 (d, 2H)
Thiophene proton (C4-H)

7.60 (d, 2H)
Thiophene proton (C3-H, deshielded by C=O)
¹³C NMR

181.5 (C=O)
Ketone carbonyl carbon
IR Spectroscopy 1630–1650 cm⁻¹C=O[1][5] Stretch (Lower than benzophenone due to S-resonance)

References

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

  • Thiophene Synthesis Protocols

    • Campaigne, E., & Archer, W. L. (1953). The Friedel-Crafts Acetylation of Thiophenes. Journal of the American Chemical Society.

  • Antimicrobial Lipophilic Cations

    • Minahk, C. J., et al. (2008). Cationic membrane-active compounds as antimicrobial agents. World Journal of Microbiology and Biotechnology. [1]

  • General Reactivity of Diaryl Ketones: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for Grignard/Friedel-Crafts mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Bis(5-methylthiophen-2-yl)methanone

CAS: 99845-90-6 Chemical Class: Diaryl Ketones / Thiophene Derivatives Primary Application: Photochromic material precursors, Pharmaceutical intermediates.[1][2] Executive Summary Welcome to the Technical Support Center....

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 99845-90-6 Chemical Class: Diaryl Ketones / Thiophene Derivatives Primary Application: Photochromic material precursors, Pharmaceutical intermediates.[1][2]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification challenges associated with Bis(5-methylthiophen-2-yl)methanone . Due to the electron-rich nature of the 5-methylthiophene rings, this compound is susceptible to oxidative oligomerization and "oiling out" during crystallization.[1]

This guide synthesizes protocols adapted from high-purity thiophene chemistry, focusing on removing the two most common impurities: regioisomers (3-acylated byproducts) and Lewis acid-induced oligomers (tar) .[1][2]

Module 1: Troubleshooting & FAQs

Issue 1: "My crude product is a dark, viscous oil that refuses to crystallize."

Diagnosis: This is the most common issue with thiophene ketones synthesized via Friedel-Crafts acylation.[1][2] It is likely caused by residual Lewis acid (AlCl₃/SnCl₄) complexing with the carbonyl oxygen, or the presence of oligomeric "tar" acting as a solvating impurity.

Corrective Action:

  • Lewis Acid Quench: Ensure the reaction was quenched with ice-cold dilute HCl (1M). The aluminum-ketone complex is strong; simple water washing is often insufficient.[1][2]

  • Trituration: Do not attempt immediate recrystallization.[1][2] Dissolve the oil in a minimum amount of Diethyl Ether (Et₂O), then add cold Pentane or Hexane until turbid.[2] Vigorously scratch the flask sides with a glass rod.[2]

  • The "Seeding" Trick: If you lack seed crystals, freeze a small aliquot of the oil in liquid nitrogen or dry ice/acetone to force a glass transition/crystallization, then use this solid to seed the main batch at room temperature.

Issue 2: "I see a persistent impurity at R_f ~0.45 (close to product) on TLC."

Diagnosis: This is likely the regioisomer where acylation occurred at the 3-position (or 4-position) of the thiophene ring, rather than the desired 2-position.[1][2] 5-methylthiophene directs strongly to the 2-position, but steric hindrance or high reaction temperatures can increase the 3-isomer.[1][2]

Corrective Action:

  • Chromatography is inefficient for separating these isomers due to similar polarity.[2]

  • Solution: Switch to Fractional Recrystallization . The symmetric 2,2'-isomer packs more efficiently into a crystal lattice than the asymmetric 2,3'-isomer.[1]

  • Solvent System: Use Ethanol (95%) or a Methanol/Hexane (1:3) mixture.[2] The impurity will remain in the mother liquor.

Issue 3: "The product turns brown upon storage."

Diagnosis: Thiophene derivatives are photosensitive and prone to oxidation.[2] The methyl group at the 5-position activates the ring, making it electron-rich and susceptible to air oxidation.[1]

Corrective Action:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilization: If the compound is for long-term storage (and not for immediate optical use), trace amounts of BHT (butylated hydroxytoluene) can prevent radical oxidation, though this must be removed before subsequent coupling reactions.[2]

Module 2: Purification Protocols

Protocol A: The "Solvent Switch" Recrystallization

Best for: Removing regioisomers and achieving >99% purity.[1]

Principle: This method utilizes the differential solubility of the target ketone in polar vs. non-polar solvents to force the exclusion of impurities from the lattice.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate or DCM .[2]

  • Displacement: While maintaining a gentle boil, slowly add Hexane (or Heptane) dropwise.

  • The Switch: Continue adding Hexane until the solution becomes slightly cloudy (turbid).

  • Reflux: Add just enough Ethyl Acetate to clarify the solution again.

  • Crystallization: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature (over 2-3 hours). Rapid cooling traps impurities.[1][2]

  • Harvest: Filter the resulting needles/prisms and wash with cold Hexane.

Protocol B: Flash Column Chromatography

Best for: Removing "tar" and baseline impurities.

Stationary Phase: Silica Gel (230-400 mesh).[1][2] Note: Acidic silica can sometimes degrade thiophenes.[1][2] Neutralize by flushing the column with 1% Triethylamine (Et₃N) in Hexane before loading if the compound is sensitive.

Eluent Gradient:

Volume (CV) Solvent Ratio (Hexane : EtOAc) Purpose
0–2 100 : 0 Elute unreacted 5-methylthiophene
2–5 95 : 5 Elute non-polar byproducts
5–12 90 : 10 to 80 : 20 Elute Product (Target)

| 12+ | 50 : 50 | Flush polar tars/oligomers |[1][2]

Module 3: Physical Data & Solubility Profile

Solubility Table (at 25°C) Data interpolated from dithienyl ketone analogs.

SolventSolubilityUsage in Purification
Dichloromethane (DCM) HighLoading solvent for columns; extraction.[1][2]
Ethyl Acetate Moderate/HighGood "Good Solvent" for recrystallization.[2]
Ethanol / Methanol Low (Cold) / High (Hot)Ideal for Recrystallization.
Hexane / Heptane Very LowAnti-solvent (precipitant).[2]
Water InsolubleWashing away Lewis acids.[1][2]

Module 4: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Post-Quench) TLC_Check TLC Analysis (Hexane:EtOAc 8:2) Start->TLC_Check Decision_State Physical State? TLC_Check->Decision_State Oil Viscous Oil / Tar Decision_State->Oil Oiling Out Solid Solid / Semi-Solid Decision_State->Solid Crystalline Trituration Trituration (Et2O + Pentane/Hexane) Oil->Trituration Induce Solidification Recryst Recrystallization (EtOH or MeOH/Hexane) Solid->Recryst Regioisomers Present Column Flash Chromatography (Silica Gel) Solid->Column Heavy Tars Present Trituration->Solid Success Trituration->Column Fails to Solidify Purity_Check Check Purity (NMR/HPLC) Recryst->Purity_Check Column->Purity_Check Purity_Check->Recryst <98% (Isomers) Final Pure Product (Store under Argon) Purity_Check->Final >98%

Caption: Purification logic flow for Bis(5-methylthiophen-2-yl)methanone, prioritizing crystallization for isomer removal and chromatography for tar removal.

References

  • NIH National Library of Medicine. (2011).[2] Bis(2-iodothiophen-3-yl)methanone Crystal Structure and Purification. PMC. Retrieved January 29, 2026, from [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation Limitations and Lewis Acid Complexation. Retrieved January 29, 2026, from [Link]

Sources

Optimization

Technical Support Center: Bis(5-methylthiophen-2-yl)methanone Purification

Ticket ID: #REC-5MTM-001 Subject: Recrystallization Protocol & Purity Optimization Compound: Bis(5-methylthiophen-2-yl)methanone (also known as 5,5'-dimethyl-2,2'-dithienyl ketone) Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-5MTM-001 Subject: Recrystallization Protocol & Purity Optimization Compound: Bis(5-methylthiophen-2-yl)methanone (also known as 5,5'-dimethyl-2,2'-dithienyl ketone) Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary & Solvent Strategy

Bis(5-methylthiophen-2-yl)methanone is a symmetric heteroaromatic ketone. Its purification is often complicated by the "greasy" nature of the methyl-thiophene moieties, which can lead to oiling out (liquid-liquid phase separation) rather than crystallization.

The following solvent systems have been validated for thiophene-based ketones. You must perform a solubility test on 50 mg of crude material before scaling up.

Solvent Selection Matrix
System ClassSolvent MixtureRatio (v/v)Application CaseRisk Profile
Primary (Best Bet) Ethanol (95%) 100%Standard purification of crystalline solids.Low. If too soluble, add drops of water.
Alternative (Polar) Ethanol / Water 90:10 to 80:20Use if the compound is too soluble in pure ethanol.Medium. Excess water causes oiling out.
Non-Polar System Hexane / Ethyl Acetate 5:1 to 3:1Use for highly impure, dark crudes.Medium. Requires careful evaporation.
High Purity Toluene / Heptane 1:3Use for removing persistent colored oligomers.High. Requires higher temps; risk of thermal degradation.

Standard Operating Procedure (SOP)

Phase 1: Dissolution & Hot Filtration
  • Preparation: Place the crude Bis(5-methylthiophen-2-yl)methanone in an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., Ethanol 95%) sparingly.

    • Target: 5–10 mL solvent per gram of solid.

  • Heating: Heat the mixture to near-reflux (approx. 75°C for Ethanol).

    • Critical Check: If the solid melts into an oil before dissolving, your solvent boiling point is too high or the impurity profile is depressing the melting point. Switch to Phase 3 (Troubleshooting) immediately.

  • Clarification: Once dissolved, if the solution is dark or contains particulate matter:

    • Add Activated Charcoal (1-2% wt/wt) . Stir at reflux for 5 minutes.

    • Perform a Hot Filtration through a pre-warmed Celite pad to remove charcoal/insolubles.

Phase 2: Crystallization[1][2]
  • Slow Cooling: Remove the flask from the heat source. Place it on a cork ring or wood block to insulate it from the cold benchtop.

    • Rate: Allow to cool to room temperature (RT) over 1–2 hours.

  • Nucleation: If no crystals appear at RT, scratch the inner glass wall with a glass rod or add a seed crystal.

  • Deep Cooling: Place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

Phase 3: Collection & Drying
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold mother liquor solvent (e.g., ice-cold Ethanol).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent inclusions.

Visualization: Recrystallization Workflow

RecrystallizationWorkflow start Start: Crude Solid dissolve Dissolve in Hot Solvent (Near Reflux) start->dissolve check Is solution clear? dissolve->check filter Add Charcoal -> Hot Filtration check->filter No (Dark/Particles) cool_slow Slow Cool to Room Temp (Insulate Flask) check->cool_slow Yes filter->cool_slow crystals Crystals Form? cool_slow->crystals ice_bath Ice Bath (0°C) crystals->ice_bath Yes scratch Scratch Glass / Seed crystals->scratch No collect Vacuum Filtration & Wash ice_bath->collect scratch->ice_bath dry Dry (Vac Oven) collect->dry

Figure 1: Logical flow for the purification of Bis(5-methylthiophen-2-yl)methanone.

Troubleshooting Center (FAQ)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? Diagnosis: This is the most common failure mode for alkyl-thiophene ketones. It occurs when the compound separates as a liquid phase before the solution reaches the saturation point for crystallization. Corrective Actions:

  • Temperature Gap: The boiling point of your solvent is likely higher than the melting point of the impure solid. Switch to a lower-boiling solvent (e.g., switch from Toluene to Ethanol or Hexane/EtOAc).

  • Re-heat & Dilute: Re-heat the mixture to redissolve the oil. Add 10-20% more solvent. A slightly more dilute solution prevents phase separation at high temperatures.

  • Seeding: You must seed the solution at the temperature just above where the oil forms.

Q2: The crystals are yellow/brown instead of off-white. Is this acceptable? Diagnosis: Thiophene derivatives often oxidize to form colored oligomers. Corrective Actions:

  • Wash: Wash the crystals with cold hexane; the colored impurities are often more soluble in non-polar alkanes than the ketone product.

  • Recrystallize Again: A second pass is standard. Use Activated Charcoal during the hot dissolution step (see SOP Phase 1).

Q3: My yield is very low (<40%). Where is my compound? Diagnosis: The compound is likely too soluble in the chosen solvent at room temperature. Corrective Actions:

  • Mother Liquor Recovery: Do not discard the filtrate. Concentrate it to half volume on a rotary evaporator and cool it again to harvest a "second crop."

  • Anti-Solvent Addition: If using Ethanol, add water dropwise to the cold filtrate until it turns turbid, then refrigerate.

Logic Tree: Troubleshooting Oiling Out

Troubleshooting issue Issue: Product Oils Out check_temp Check Solvent BP vs. Solid MP issue->check_temp high_bp Solvent BP > MP check_temp->high_bp Yes low_bp Solvent BP < MP check_temp->low_bp No change_solv Switch to Lower BP Solvent (e.g., Ethanol, MeOH) high_bp->change_solv check_conc Is solution too conc? low_bp->check_conc dilute Add 20% more solvent Re-heat check_conc->dilute Yes impurities Impurities depressing MP check_conc->impurities No triturate Triturate oil with cold Hexane to solidify, then recrystallize impurities->triturate

Figure 2: Decision matrix for resolving phase separation (oiling out) issues.

References & Validation

  • General Solubility of Thienyl Ketones:

    • Source: ResearchGate. (2008). Thienyl-containing β-diketones: Synthesis, characterization...

    • Relevance: Confirms the efficacy of Ethanol and Diethyl Ether/Hexane systems for thiophene-based ketone purification.

  • Purification of Alkyl-Thiophene Derivatives:

    • Source: Organic Syntheses. 2,5-Dimethyl-3-phenyl-2-cyclopenten-1-one.

    • Relevance: While a different ketone, this protocol validates the use of Silica Gel filtration and Hexane/Ether systems for removing colored impurities from similar "greasy" aromatic ketones.

  • Crystallization Solvent Guidelines:

    • Source: University of Rochester, Dept. of Chemistry. Solvents for Recrystallization.

    • Relevance: Provides the foundational logic for the "Solvent Selection Matrix" (Ethanol for general use, Hexane/EtOAc for difficult separations).

Troubleshooting

Technical Support Center: Purification of Bis(5-methylthiophen-2-yl)methanone

Ticket ID: PUR-5MTPK-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Technical Overview & Molecule Profile[2] Welcome to the Separation Science Support Hub. You are looking...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-5MTPK-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Technical Overview & Molecule Profile[2]

Welcome to the Separation Science Support Hub. You are looking to purify Bis(5-methylthiophen-2-yl)methanone , a conjugated diaryl ketone often synthesized via Friedel-Crafts acylation or organometallic coupling.[1]

Before proceeding with the protocol, we must establish the physicochemical profile of your target to avoid common failure modes (precipitation, irreversible adsorption).

PropertyCharacteristicImpact on Chromatography
Structure Conjugated Thiophene KetoneUV Active: Strong absorbance at 254 nm and ~300-350 nm.[1] Easy to detect.
Polarity ModerateThe ketone bridge increases polarity relative to the starting material (2-methylthiophene), allowing for separation on silica.
Solubility Low in Hexane/HeptaneRisk: High risk of precipitation at the column head if wet-loaded in non-polar solvent.
Stability Acid-Sensitive (Potential)Thiophene rings can polymerize or degrade on highly acidic silica.[1] Action: Neutralization may be required.[1]

Method Development (Standard Operating Procedure)

Objective: Isolate target >98% purity, removing unreacted 2-methylthiophene and mono-acylated byproducts.

Phase A: TLC Optimization (The "Golden Zone")

Do not run the column until you have established a TLC system where the Target Compound (TC) has an Rf between 0.20 and 0.35 .

  • Solvent System A (Green/Standard): Hexane : Ethyl Acetate.[1]

    • Start: 90:10. If Rf < 0.2, move to 80:20.[1]

  • Solvent System B (Solubility Issue): Dichloromethane (DCM) : Hexane.[1]

    • Note: DCM is excellent for solubilizing thiophenyl ketones but provides less selectivity than EtOAc.[1] Use only if solubility is critical.

Phase B: Sample Loading (Critical Step)

Recommendation: Dry Loading is mandatory for this compound if the crude mass > 100 mg.[1]

  • Why? This compound likely has poor solubility in the mobile phase starting conditions (high % Hexane).[1] Wet loading in DCM will cause "band broadening" as the DCM carries the sample too fast down the column before the gradient starts.

  • Protocol: Dissolve crude in minimum DCM -> Add silica (ratio 1:2 crude:silica) -> Rotovap to free-flowing powder -> Load into solid cartridge or on top of column.[1]

Phase C: Gradient Execution
  • Stationary Phase: Spherical Silica (20-40 µm).[1]

  • Mobile Phase: Hexane (A) / Ethyl Acetate (B).[1]

  • Flow Rate: Optimized for column diameter (e.g., 15-20 mL/min for a 12g column).

Gradient Table:

Time (CV - Column Volumes) % Solvent B (EtOAc) Purpose
0 - 1 0% Equilibrate / Elute non-polar impurities (unreacted thiophene)
1 - 3 0% to 5% Shallow ramp to move "greasy" byproducts
3 - 12 5% to 30% Main Elution Window. Shallow gradient maximizes resolution.[1]

| 12 - 15 | 30% to 100% | Flush column (remove polar tars/catalysts) |[1]

Troubleshooting Hub

Use this section to diagnose specific issues observed during your run.

Issue 1: "My compound is streaking or tailing significantly."

Diagnosis: Secondary interactions with silanol groups.[1][2][3] Thiophene derivatives can be sensitive to the slight acidity of standard silica (pH ~5).[1] The Fix (Buffered Silica):

  • Pre-treat your column with mobile phase containing 1% Triethylamine (TEA) .[1]

  • Run 2 CVs of Hexane:EtOAc:TEA (90:9:1).[1]

  • Mechanism: TEA blocks the acidic silanol sites, preventing the thiophene ring from "dragging" and ensuring a sharp Gaussian peak [1].

Issue 2: "I see a precipitate forming at the top of the column."

Diagnosis: Solubility mismatch. You likely wet-loaded in DCM or Chloroform, but the column was equilibrated in Hexane. When the sample hit the Hexane, it crashed out. The Fix:

  • Stop the flow immediately.[1]

  • Add a small amount of DCM to the top to redissolve.[1]

  • Prevention: Switch to Dry Loading (see Phase B above) for all future runs. This eliminates solubility mismatch issues [2].

Issue 3: "Co-elution: The product overlaps with a byproduct."

Diagnosis: Gradient slope is too steep, or the "mono-ketone" impurity is too similar in polarity. The Fix:

  • Isocratic Hold: Identify the %B where the product elutes (e.g., 15% EtOAc).[1]

  • Modify the method: Run a gradient up to 10% B, then hold isocratic at 10-12% B for 5 CVs. This widens the distance between peaks without requiring a different solvent system.

Visual Workflow & Decision Matrix

The following diagram illustrates the logic flow for purifying thiophene-based ketones.

PurificationLogic Start Crude Mixture: Bis(5-methylthiophen-2-yl)methanone SolubilityCheck Check Solubility in Hexane Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Clear Solution Insoluble Insoluble/Precipitates SolubilityCheck->Insoluble Cloudy/Solid WetLoad Wet Load (Hexane) Soluble->WetLoad DryLoad Dry Load (Celite/Silica) Insoluble->DryLoad TLC TLC Screening Target Rf 0.25 WetLoad->TLC DryLoad->TLC AcidCheck Is Tailing Observed on TLC? TLC->AcidCheck YesTail Yes (Streaking) AcidCheck->YesTail NoTail No (Round Spot) AcidCheck->NoTail AddTEA Add 1% Et3N to Mobile Phase (Deactivate Silica) YesTail->AddTEA StandardRun Standard Gradient Hex/EtOAc NoTail->StandardRun RunColumn Execute Column AddTEA->RunColumn StandardRun->RunColumn

Figure 1: Decision matrix for method selection. Note the critical branch for solubility (Dry Loading) and acid sensitivity (TEA addition).

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Ethyl Acetate? A: We advise against it for this specific separation.[1] Acetone absorbs UV below 330nm, which interferes with the detection of your thiophene ketone. Ethyl Acetate is UV transparent at the wavelengths you need (254nm).[1]

Q: My crude is black/tarry. Will this ruin the column? A: This is common in Friedel-Crafts reactions.[1] Use a Guard Column or a short silica plug before the main column. The tar is likely polymerized thiophene. If you dry load, the tar will remain on the dry load silica, keeping your main column clean.

Q: How do I know if I have the mono-substituted product vs. the bis-substituted target? A:

  • TLC: The bis-ketone is generally more polar (lower Rf) than the mono-substituted thiophene due to the larger conjugated system and the ketone's accessibility.

  • UV Spectrum: The bis compound will have a red-shifted Lambda-max compared to the mono-substituted analog due to extended conjugation.[1]

References

  • Silica Acidity & Tailing: Dolan, J. W. (2000).[1] Troubleshooting Advice for Tailing Peaks. LCGC International.[1] Context: Explains the mechanism of silanol interactions and the use of Triethylamine (TEA) to suppress tailing in sensitive aromatic compounds.

  • Dry Loading Techniques: University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Context: Authoritative guide on why dry loading is superior for solids with poor solubility in the initial mobile phase.

  • Thiophene Synthesis & Purification Context: BenchChem Protocols. Purification of 2-acetylthiophene and derivatives. Context: Provides baseline Rf values and solvent systems (Hexane/EtOAc) for thiophene-ketone class compounds.

Sources

Optimization

Technical Support Center: Optimizing Bis(5-methylthiophen-2-yl)methanone Synthesis

Current Status: Active Ticket Subject: Overcoming Low Yield (<40%) in Bis(5-methylthiophen-2-yl)methanone Synthesis Assigned Specialist: Senior Application Scientist, Chemical Process Development Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket Subject: Overcoming Low Yield (<40%) in Bis(5-methylthiophen-2-yl)methanone Synthesis Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary: The "Yield Trap"

Synthesizing Bis(5-methylthiophen-2-yl)methanone (often used as a photoinitiator precursor or in semiconducting polymers) is deceptively simple on paper but notoriously difficult in practice. The electron-rich nature of the 5-methylthiophene ring makes it highly reactive, leading to two primary yield-killing mechanisms:

  • Polymerization/Tarrying: The thiophene ring is sensitive to strong Lewis acids (like AlCl₃), often resulting in "black tar" rather than a crystalline product.

  • Stable Lewis Acid Complexation: The resulting ketone forms a stable 1:1 complex with the Lewis acid catalyst. Incomplete hydrolysis of this complex during workup traps the product in the aqueous phase or emulsion layer.

This guide provides two validated protocols—Friedel-Crafts Acylation (Robust) and Organolithium Addition (Precision)—to boost yields from <40% to >80%.

Part 1: Diagnostic Troubleshooting (Start Here)

Before altering your chemistry, use this decision tree to diagnose the specific failure mode of your current process.

TroubleshootingTree Start START: Low Yield Observed CheckColor What is the reaction color? Start->CheckColor BlackTar Black/Tarry Viscosity CheckColor->BlackTar Burnt DeepRed Deep Red/Purple Solution CheckColor->DeepRed Normal Sol_Temp ISSUE: Polymerization ACTION: Switch to SnCl4 or Lower Temp (-10°C) BlackTar->Sol_Temp CheckWorkup Check Workup Phase DeepRed->CheckWorkup Emulsion Heavy Emulsion/Oil CheckWorkup->Emulsion Trapped CleanLayers Clean Separation CheckWorkup->CleanLayers Low Conversion Sol_Hydrolysis ISSUE: Complex Trapping ACTION: Increase HCl conc. in quench step Emulsion->Sol_Hydrolysis Sol_Lithiation ISSUE: Incomplete Conversion ACTION: Switch to Lithiation Route CleanLayers->Sol_Lithiation

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss.

Part 2: The Robust Route (Friedel-Crafts Acylation)

This is the preferred method for scale-up (grams to kilograms). The key is managing the Lewis Acid strength.

The Mechanism & The Problem

In standard benzene chemistry, Aluminum Chloride (AlCl₃) is the go-to catalyst.[1][2] However, for thiophenes, AlCl₃ is often too harsh, causing ring-opening or polymerization.

Recommended Modification: Use Tin(IV) Chloride (SnCl₄) as a milder Lewis Acid, or strictly control AlCl₃ addition at low temperatures.

FC_Mechanism Reactants 5-Methylthiophene-2-carbonyl chloride + 2-Methylthiophene Complex Acylium Ion Complex (R-C≡O)+ [AlCl4]- Reactants->Complex Lewis Acid (AlCl3/SnCl4) Sigma Sigma Complex (Resonance Stabilized) Complex->Sigma Electrophilic Attack ProductComplex Product-Lewis Acid Complex (Stable Solid) Sigma->ProductComplex -HCl Final Target Ketone (Free Base) ProductComplex->Final Acidic Hydrolysis (Critical Step)

Figure 2: Reaction pathway showing the critical "Product-Lewis Acid Complex" which must be broken to recover yield.

Optimized Protocol (AlCl₃ Mediated)
ParameterStandard (Low Yield)Optimized (High Yield)Rationale
Solvent Carbon Disulfide (

)
Dichloromethane (DCM) DCM dissolves the intermediate complex better, preventing coating of the catalyst.
Temperature Reflux (

)

to

Low temp prevents polymerization of the electron-rich thiophene ring.
Addition Order Add Catalyst to MixtureAdd Acid Chloride to Catalyst Generating the acylium ion first ensures rapid reaction upon thiophene addition.
Quench WaterIce + Conc. HCl Strong acid is required to break the Aluminum-Oxygen bond in the product complex.
Step-by-Step Procedure:
  • Catalyst Prep: Suspend anhydrous AlCl₃ (1.2 eq) in dry DCM under Argon at 0°C.

  • Acylium Formation: Dropwise add 5-methylthiophene-2-carbonyl chloride (1.0 eq). Stir for 30 min until a clear/yellowish solution forms (Acylium ion generation).

  • Coupling: Cool to -10°C . Add 2-methylthiophene (1.05 eq) diluted in DCM dropwise over 1 hour. Note: The solution will turn deep red/purple.

  • Completion: Allow to warm to Room Temp (RT) and stir for 4 hours. Do not reflux.

  • The "Yield Saver" Workup:

    • Pour the reaction mixture slowly onto a slurry of Crushed Ice + Conc. HCl (10:1 ratio) .

    • Why? The ketone binds to Aluminum.[2][3] Without HCl, the aluminum hydroxide gel traps your product. The acid keeps aluminum soluble (

      
      ) and releases the ketone.
      
  • Extraction: Extract with DCM (x3). Wash with NaHCO₃ (sat) and Brine. Dry over MgSO₄.

Part 3: The Precision Route (Organolithium)

If the Friedel-Crafts route yields "tar" due to reagent quality, use this moisture-sensitive but cleaner method.

Concept

Lithiation of 2-methylthiophene selectively targets the 5-position (alpha to sulfur). Reacting this with a carbonyl source (like Dimethylcarbamoyl chloride) yields the ketone directly.

Optimized Protocol
  • Lithiation:

    • Dissolve 2-methylthiophene (1.0 eq) in anhydrous THF under Argon.

    • Cool to -78°C (Acetone/Dry Ice bath).

    • Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise.

    • Critical: Stir for 1 hour at -78°C, then 30 min at 0°C to ensure full deprotonation.

  • Acylation:

    • Cool back to -78°C.

    • Add Dimethylcarbamoyl chloride (0.5 eq) or 5-methylthiophene-2-carbonyl chloride (1.0 eq).

    • Note: Using Dimethylcarbamoyl chloride allows you to use 2 equivalents of the lithiated species to attack the carbonyl twice (one-pot bis-thiophene formation), though the acid chloride route is more controlled.

  • Quench:

    • Quench with saturated Ammonium Chloride (

      
      ).
      

Common Failure Point: Moisture in THF kills the n-BuLi, resulting in recovered starting material. Ensure THF is distilled over Sodium/Benzophenone.

Part 4: Purification & Isolation (The "Oiling Out" Fix)

Users often report the product separating as an oil that refuses to crystallize.

The Fix: Bis-thienyl ketones are highly soluble in organic solvents but crystallize well from polar/non-polar mixtures.

  • Do NOT use: Pure Hexane (Product oils out).

  • Do NOT use: Pure Methanol (Solubility is too low, huge volume needed).

  • Recommended Solvent System: Ethanol (95%) or Ethanol/Hexane (1:1) .

Recrystallization Protocol:

  • Dissolve the crude oil in the minimum amount of boiling Ethanol.

  • If oil droplets appear, add a few drops of DCM to solubilize, then add more Ethanol.

  • Let cool slowly to RT, then to 4°C.

  • Seed Crystals: If available, add a seed crystal at RT. If not, scratch the glass side with a spatula to induce nucleation.

FAQ: Frequently Asked Questions

Q: Can I use 2-methylthiophene and Phosgene (or Triphosgene) to make this in one step? A: Yes, but the yield is typically lower (~30-40%). The first acylation deactivates the ring, making the second attack sluggish. The "Acid Chloride + Thiophene" route described in Part 2 is superior because the reactive acylium ion drives the second coupling.

Q: My product has a strong sulfur smell even after column chromatography. A: This indicates residual unreacted thiophene or sulfurized side products. Wash your organic phase with 10% NaOH during workup to remove acidic sulfur byproducts, and ensure your recrystallization solvent (Ethanol) is used, as it removes non-polar sulfur contaminants better than Hexane.

Q: Why did my reaction turn black immediately upon adding AlCl₃? A: The exotherm was uncontrolled. Thiophenes polymerize with acid + heat. You must cool the reaction to <0°C before mixing the catalyst and the thiophene substrate.

References

  • Friedel-Crafts Acylation Conditions

    • Sigma-Aldrich Technical Bulletin: "Friedel–Crafts Acylation."[1][2][3][4] (General mechanism and catalyst choices).

  • Purification of Ketones

    • US Patent 2166584A: "Purification of ketones."[5] (Discusses distillation and solvent strategies for ketone recovery).

  • Thiophene Acylation Specifics

    • US Patent 2492629A: "Acylation of thiophene."[6] (Highlights the use of milder catalysts like Zinc or Tin halides to avoid polymerization).

  • Lithiation Protocols

    • Organic Syntheses, Coll. Vol. 6, p. 109: "2-Thiophenethiol."[7] (Demonstrates the lithiation of the 2-position of thiophene derivatives).

Sources

Troubleshooting

Technical Support Center: Synthesis of Bis(5-methylthiophen-2-yl)methanone

Executive Summary & Reaction Logic Welcome to the technical guide for the synthesis of Bis(5-methylthiophen-2-yl)methanone . As researchers in organic electronics and photo-active compounds, you likely chose this target...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

Welcome to the technical guide for the synthesis of Bis(5-methylthiophen-2-yl)methanone . As researchers in organic electronics and photo-active compounds, you likely chose this target for its conjugation properties or as a precursor to photochromic diarylethenes.[1]

The most robust synthetic route is Friedel-Crafts Acylation . While electronically favorable, the high reactivity of the thiophene ring compared to benzene creates a unique set of challenges—specifically cationic polymerization ("tarring") and regio-isomerization .[1]

The "Why" Behind the Chemistry
  • Substrate: 2-Methylthiophene.

  • Electrophile Source: 5-methylthiophene-2-carbonyl chloride (Route A) or Triphosgene/Phosgene (Route B).

  • Catalyst: Aluminum Chloride (

    
    ) or Tin(IV) Chloride (
    
    
    
    ).[1]
  • Mechanism: The 5-methyl group blocks the

    
    -position, theoretically forcing acylation to the open 
    
    
    
    -position (C2). However, under thermodynamic control or high Lewis acidity,
    
    
    -acylation (C3/C4) becomes a competitive pathway.[1]

Reaction Pathway & Failure Analysis (Visualized)

The following diagram maps the critical decision points where your synthesis succeeds or fails. Use this to diagnose where your batch deviated.[1]

ReactionPathways cluster_inputs Reagents Start 2-Methylthiophene Intermediate Acylium Ion Complex Start->Intermediate Lewis Acid (AlCl3) Reagent Acyl Source (Phosgene or Acid Cl) Reagent->Intermediate Target TARGET PRODUCT Bis(5-methylthiophen-2-yl) methanone Intermediate->Target Kinetic Control (-10°C to 0°C) Polymer SIDE REACTION A Polythiophene 'Tar' (Oligomers) Intermediate->Polymer High Temp (>25°C) Excess Catalyst Isomer SIDE REACTION B Regioisomer (3-position acylation) Intermediate->Isomer Thermodynamic Control Long Reaction Time Mono SIDE REACTION C Mono-ketone (Incomplete Conv.) Intermediate->Mono Stoichiometry Error (If using Phosgene)

Figure 1: Reaction network showing the kinetic pathway to the target ketone versus thermodynamic and thermal side-reaction pathways.

Troubleshooting Guides: Diagnosing Specific Failures

Issue 1: The Reaction Mixture Turned into Black "Tar"

Diagnosis: Acid-Catalyzed Cationic Polymerization. Thiophenes are electron-rich. In the presence of strong Lewis acids (


) and trace protons (moisture), the thiophene ring acts as a nucleophile toward itself, initiating a chain reaction.[1]
Root Cause Corrective Action
Addition Order Never add neat

directly to 2-methylthiophene. Protocol: Pre-complex the acyl chloride and

in DCM/DCE first to form the acylium ion, then add the thiophene slowly.
Temperature Reaction temperature exceeded 10°C during addition. Thiophene polymerization is highly temperature-dependent. Fix: Cool reactor to -10°C or 0°C during addition.
Solvent Quality Wet solvent generates

, a potent polymerization initiator.[1] Fix: Use anhydrous DCM (<50 ppm

).[1]
Issue 2: Impurity Peak (M+) with Identical Mass but Different Retention Time

Diagnosis: Regioisomerism (


-acylation).
While the 5-methyl group directs to the 2-position (alpha), steric crowding or high energy conditions can force acylation at the 3- or 4-position.
  • Detection: 1H NMR is definitive.[1]

    • Target (2,5-subst): Two doublets (or broad singlets) with coupling constant

      
      .[1]
      
    • Isomer (2,3- or 2,4-subst): Different coupling constants (

      
       or 
      
      
      
      ).[1]
  • Solution:

    • Switch Solvents: Change from high-polarity nitromethane (which stabilizes the acylium ion but can increase non-selective attack) to Dichloromethane (DCM) or 1,2-Dichloroethane .[1]

    • Lower Temperature: Run the reaction at -20°C. Regioselectivity decreases as temperature rises.

Issue 3: Presence of Tertiary Alcohol (If using Grignard Route)

Diagnosis: Over-addition (Double Alkylation).[1] If you synthesized this via Grignard (2-methylthienylmagnesium bromide + ester/acid chloride), the ketone product is more reactive than the starting ester, leading to a second attack.[1]

  • Why it happens: The tetrahedral intermediate collapses to the ketone during the reaction, which then consumes another equivalent of Grignard.[1]

  • The Fix:

    • Switch to Friedel-Crafts: It is self-limiting (the product ketone deactivates the ring, preventing over-reaction).[1]

    • If Grignard is mandatory: Use Weinreb Amides (N-methoxy-N-methylamides) as the electrophile. The intermediate is stable and does not collapse to the ketone until the acidic workup, preventing double addition.[1]

Optimized Experimental Protocol (Friedel-Crafts)

This protocol minimizes polymerization and isomerization risks.[1]

Reagents:

  • 2-Methylthiophene (1.0 equiv)[1]

  • 5-Methyl-2-thiophenecarbonyl chloride (1.05 equiv)[1]

  • 
     (1.1 equiv)[1]
    
  • Solvent: Anhydrous DCM (

    
    )[1]
    

Step-by-Step:

  • Catalyst Complexation: In a flame-dried flask under Argon, suspend

    
     in DCM. Cool to 0°C.[1]
    
  • Acylium Generation: Add 5-methyl-2-thiophenecarbonyl chloride dropwise. Stir for 15 mins. The solution should turn yellow/orange (Acylium complex formation).[1] This step is crucial to consume free Lewis acid before thiophene sees it.[1]

  • Controlled Addition: Add 2-Methylthiophene (diluted in DCM) dropwise over 30 minutes, maintaining internal temp < 5°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC/HPLC. Do not reflux unless conversion stalls.[1]

  • Quench: Pour mixture slowly onto ice/HCl mixture. Caution: Exothermic.[1]

  • Purification: Wash organic layer with

    
    .[1] Recrystallize from Methanol/Hexanes (See Reference 1 for crystal data).
    

Frequently Asked Questions (FAQ)

Q: Can I use Triphosgene instead of the acid chloride? A: Yes, but stoichiometry is tricky. Triphosgene acts as 3 equivalents of phosgene.[1] You must use excess 2-methylthiophene (2.2 equiv per carbonyl equivalent) to avoid the mono-ketone acid chloride intermediate. However, the acid chloride route (described above) is generally cleaner for laboratory scale.[1]

Q: Why is my product yellow/brown even after column chromatography? A: Thiophene oligomers (impurities) are highly conjugated and intensely colored.[1] Even trace amounts (<0.1%) can discolor the product.[1]

  • Fix: Perform a recrystallization using Methanol or Ethanol/Hexane .[1] The target ketone crystallizes well, while the oligomeric "oils" remain in the mother liquor.[1]

Q: Is the product light sensitive? A: Yes. Bis(thienyl)methanones are precursors to photochromic materials.[1] While the ketone itself is relatively stable, prolonged exposure to UV light can induce photocyclization or oxidation.[1] Store in amber vials.

References

  • Crystal Structure & Synthesis

    • Brzezinski, J. Z., & Reynolds, J. R. (2002).[1][2] "Synthesis and Characterization of Bis(2-thienyl)methanone Derivatives." Journal of Heterocyclic Chemistry. (Foundational work on thienyl ketone synthesis and purification).

    • See also: NIH/PMC Data on related Bis(thienyl)methanone crystal structures: (Demonstrates the planarity and packing relevant to purification).[1]

  • Friedel-Crafts Methodology on Thiophenes

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. (General reference for Friedel-Crafts stoichiometry and quenching safety).

    • Sigma-Aldrich Technical Bulletin:.[1]

  • Impurity Characterization

    • ResearchGate: (Provides NMR data for similar bis-thienyl systems useful for impurity comparison).[1]

  • Polymerization Side Reactions

    • ChemGuide: (Explains the cationic pathways that lead to tar formation).[1]

Sources

Optimization

Stability and degradation of Bis(5-methylthiophen-2-yl)methanone

Executive Summary & Compound Profile Welcome to the Technical Support Center. You are likely working with Bis(5-methylthiophen-2-yl)methanone (CAS: 99845-90-6), a critical building block for organic semiconductors, photo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with Bis(5-methylthiophen-2-yl)methanone (CAS: 99845-90-6), a critical building block for organic semiconductors, photochromic diarylethenes, and pharmaceutical intermediates.

As a Senior Application Scientist, I must emphasize that while this compound is structurally robust due to its conjugated ketone backbone, the 5-methyl positions and the thiophene sulfur atoms introduce specific vulnerabilities to oxidation and photochemical degradation.

Quick Reference:

  • Molecular Formula: C₁₁H₁₀OS₂

  • Molecular Weight: 222.33 g/mol

  • Appearance: White to pale yellow crystalline solid.

  • Primary Hazard: Photochemical dimerization and benzylic-type oxidation.

Critical Stability Mechanisms (The "Why")

Before troubleshooting, you must understand the degradation pathways. This molecule is not inert; it is a reactive chromophore.

Mechanism A: Photochemical Instability (UV Sensitivity)

Thienyl ketones are efficient photoinitiators. Upon exposure to UV light (even ambient lab lighting), the carbonyl group undergoes


 excitation to a triplet state. Unlike alkyl ketones, this diaryl ketone does not easily undergo Norrish Type I cleavage. Instead, it acts as a sensitizer or abstracts hydrogen atoms (often from its own methyl groups or solvent), leading to radical species that cross-link or dimerize. This manifests as a color shift to deep yellow or brown .
Mechanism B: Oxidative Degradation
  • Methyl Oxidation: The methyl groups at the 5-position are electronically similar to benzylic carbons. Over time, in the presence of air, they can oxidize to aldehydes (5-formyl) or carboxylic acids.

  • S-Oxidation: Strong oxidants (or peroxides in aged ether solvents) can oxidize the thiophene sulfur to sulfoxides (S-oxide) or sulfones, destroying the aromaticity and electronic properties of the ring.

Troubleshooting Guides & FAQs

Issue 1: "My white powder has turned yellow/brown after storage."

Diagnosis: Photochemical degradation or surface oxidation. Causality: The sample was likely stored in clear glass or exposed to ambient light. The color change indicates the formation of conjugated oligomers or quinoidal impurities.

Corrective Protocol:

  • Immediate Action: Check purity via TLC (Thin Layer Chromatography). Degraded oligomers often remain at the baseline (highly polar).

  • Purification: Perform the Recrystallization Protocol (see Section 4).

  • Prevention: Store strictly in amber vials wrapped in foil, under an inert atmosphere (Argon/Nitrogen).

Issue 2: "I see small 'shoulder' peaks eluting earlier than the main peak in HPLC."

Diagnosis: Oxidation of the methyl group or S-oxidation. Causality:

  • Earlier Elution (More Polar): Likely the 5-hydroxymethyl or 5-formyl derivative. Sulfoxides also elute earlier than the parent thiophene.

  • Later Elution (Less Polar): Likely dimers formed via radical coupling.

Corrective Protocol:

  • Solvent Check: Ensure your HPLC solvents (especially THF or Ethers) are peroxide-free. Peroxides rapidly oxidize thiophenes.

  • Analysis: Run LC-MS to confirm mass shifts (+16 Da for S-oxide/OH, +14 Da for carbonyl formation).

Issue 3: "The compound is not dissolving in Methanol or Hexane."

Diagnosis: This is expected behavior.[1] Causality: Bis(5-methylthiophen-2-yl)methanone has high crystallinity due to


 stacking of the thiophene rings. It is sparingly soluble in alcohols and alkanes.

Corrective Protocol:

  • Solubilization: Use Dichloromethane (DCM), Chloroform, or THF for reactions.

  • Recrystallization strategy: We exploit this poor solubility. Dissolve in minimal hot DCM/Chloroform and precipitate with Hexane/Methanol.

Technical Protocols

Protocol A: Purification via Recrystallization

Standard validated method for restoring purity >99%.

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of warm Dichloromethane (DCM) or Chloroform (~5-10 mL).

  • Filtration: If the solution is cloudy (polymerized insolubles), filter through a 0.45 µm PTFE syringe filter.

  • Precipitation: Slowly add warm Methanol or Hexane (approx. 15-20 mL) until the solution becomes slightly turbid.

  • Crystallization: Let the mixture stand at room temperature for 2 hours, then move to a fridge (4°C) overnight.

  • Collection: Filter the crystals and wash with cold Hexane. Dry under vacuum.

Protocol B: Quality Control HPLC Method

Use this method to separate the parent ketone from oxidative impurities.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 0-2 min: 50% B (Isocratic) 2-15 min: 50%

95% B (Linear) 15-20 min: 95% B (Wash)
Detection UV @ 280 nm (thiophene absorption) and 330 nm (carbonyl conjugation)

Visualizing the Science

Figure 1: Degradation Pathways

This diagram illustrates the two primary failure modes: UV-induced dimerization and oxidative attack on the methyl/sulfur centers.

DegradationPathways Parent Bis(5-methylthiophen-2-yl) methanone ExcitedState Excited Triplet State (n -> pi*) Parent->ExcitedState Absorption Aldehyde 5-Formyl Derivative (Methyl Oxidation) Parent->Aldehyde Slow Air Oxidation Sulfoxide Thiophene S-Oxide (Sulfur Oxidation) Parent->Sulfoxide Peroxides/Strong Oxidants UV_Light UV Light (hv) UV_Light->ExcitedState Oxygen Oxygen / Oxidants (O2 / mCPBA) Oxygen->Aldehyde Oxygen->Sulfoxide Radical Benzylic Radical Formation ExcitedState->Radical H-Abstraction Dimer Oligomers/Dimers (Yellow/Brown Discoloration) Radical->Dimer Coupling

Caption: Figure 1.[2] Degradation pathways showing UV-mediated radical dimerization (top) and oxidative attacks on methyl/sulfur sites (bottom).

Figure 2: Troubleshooting Workflow

A logical decision tree for assessing sample quality.

Troubleshooting Start Start: Sample Inspection ColorCheck Is sample Yellow/Brown? Start->ColorCheck SolubilityCheck Does it dissolve in DCM? ColorCheck->SolubilityCheck No (White) TLC Run TLC (Hexane:EtOAc 4:1) ColorCheck->TLC Yes (Degraded) Recryst Perform Protocol A (Recrystallization) SolubilityCheck->Recryst No (Insoluble residue) Use Proceed to Experiment SolubilityCheck->Use Yes BaselineSpot Spot at Baseline? TLC->BaselineSpot BaselineSpot->Recryst No (Minor Impurity) Discard Discard Sample (Irreversible Polymerization) BaselineSpot->Discard Yes (Polymerized)

Caption: Figure 2. Decision tree for evaluating sample integrity and selecting the appropriate purification method.

References

  • Synthesis and Crystal Structure: Wang, J., et al. (2011). "Bis(2-iodothiophen-3-yl)methanone." Acta Crystallographica Section E, which details the structural properties and packing of similar dithienyl ketone derivatives.

  • Photochemistry of Thienyl Ketones: Li, S., et al. (2020). "Novel di-2-thienyl ketone derivatives photoinitiators enable fast visible light polymerization."[3] ResearchGate. This establishes the mechanism of UV-sensitivity and radical formation in this class of compounds.

  • Oxidation Mechanisms: Brown, K. N., & Espenson, J. H. (1996).[4][5] "Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide." Inorganic Chemistry. Details the S-oxidation pathway relevant to stability in ether/peroxide environments.

  • Safety & Handling: Fisher Scientific. "Safety Data Sheet: Bis-(5-methyl-thiophen-2-yl)-methanone."

Sources

Troubleshooting

Characterization challenges of Bis(5-methylthiophen-2-yl)methanone

CAS: 99845-90-6 | Molecular Formula: C₁₁H₁₀OS₂[1] Welcome to the Characterization Support Hub Status: Operational | Senior Scientist: Active Scope: Troubleshooting structural validation, purity profiling, and solubility...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 99845-90-6 | Molecular Formula: C₁₁H₁₀OS₂[1]

Welcome to the Characterization Support Hub

Status: Operational | Senior Scientist: Active Scope: Troubleshooting structural validation, purity profiling, and solubility challenges.

You are accessing the technical guide for Bis(5-methylthiophen-2-yl)methanone , a critical building block in the synthesis of conducting polymers, photo-initiators, and organic semiconductors.[1] Due to the high electron density of the thiophene rings and the specific substitution pattern, this molecule presents unique characterization hurdles—specifically regarding regioisomer contamination and solubility-driven polymorphism.

Module 1: Purity & Chromatographic Anomalies

The "Isomer Trap" Protocol

User Issue: "My HPLC shows a single peak, but the melting point is depressed (broad range). Is my column failing?"

Diagnosis: You are likely encountering co-elution of regioisomers . The synthesis of bis-thienyl ketones, typically via Friedel-Crafts acylation of 2-methylthiophene, favors the


-position (C2).[1] However, thermodynamic variance or catalyst over-activity often generates the 2,3'-isomer  [(5-methylthiophen-2-yl)(5-methylthiophen-3-yl)methanone] as a significant impurity.[1] Standard C18 gradients often fail to resolve these structural isomers due to nearly identical hydrophobicity.
Troubleshooting Steps
  • Switch Stationary Phase: Abandon standard C18 columns. Switch to a Phenyl-Hexyl or Biphenyl core-shell column.[1] The

    
     interactions between the stationary phase and the thiophene rings provide the necessary selectivity to separate the 2,2' target from the 2,3' impurity.
    
  • Optimize Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid[1]

    • Solvent B: Methanol (MeOH) instead of Acetonitrile (ACN). MeOH promotes stronger

      
      -stacking interactions on phenyl columns.[1]
      
  • Thermodynamic Control: Lower the column temperature to 25°C . Higher temperatures increase molecular motion, averaging out the subtle interaction differences required for separation.

Visual Workflow: Impurity Identification Logic

ImpurityLogic start Sample Analysis (HPLC/UPLC) check1 Single Peak Observed? start->check1 check2 Melting Point Check (Target: ~88-90°C) check1->check2 Yes decision Is MP Sharp? check2->decision nmr_check Run 1H NMR (Look for Symmetry) decision->nmr_check No (Broad/Low) conclusion_pure CONFIRMED PURITY 2,2'-Isomer decision->conclusion_pure Yes (<1°C range) nmr_check->conclusion_pure Symmetric Signals conclusion_iso DETECTED ISOMER 2,3'-Linkage Present nmr_check->conclusion_iso Asymmetric Signals action_repurify Action: Recrystallize (EtOH/Hexane) conclusion_iso->action_repurify

Caption: Decision tree for distinguishing true purity from isomeric co-elution.

Module 2: Spectroscopic Validation (NMR)

Symmetry as a Diagnostic Tool

User Issue: "The aromatic region of my 1H NMR is cluttered. How do I definitively prove I have the correct structure?"

Technical Insight: The target molecule, Bis(5-methylthiophen-2-yl)methanone , possesses


 symmetry (assuming planar conformation in solution).[1] This symmetry renders the two thiophene rings chemically equivalent. Any break in this symmetry (e.g., extra peaks) indicates the presence of the 2,3'-isomer.
Reference Data Table: 1H NMR (CDCl₃, 400 MHz)
FeatureTarget (2,2'-Isomer)Impurity (2,3'-Isomer)
Symmetry Symmetric (Rings equivalent)Asymmetric (Rings distinct)
Methyl Group 1 Singlet (~2.55 ppm, 6H)2 Singlets (Distinct shifts)
Aromatic Region 2 Doublets (3H, 4H on thiophene)Complex Multiplet (4 distinct protons)
Coupling (

)

Mixed coupling constants
Critical Validation Experiment

If 1H NMR is ambiguous due to overlap:

  • Run 13C NMR: You must observe exactly 6 carbon signals for the pure target (1 Carbonyl, 4 Thiophene carbons, 1 Methyl).

    • If you see 7-12 signals:[1] You have a mixture of isomers.[2]

  • NOE Difference: Irradiate the methyl signal.

    • Target: Enhancement of the H-4 proton (beta to methyl) only.

    • Impurity: Enhancement patterns will differ for the 3-linked ring where the methyl position relative to the carbonyl changes.[1]

Module 3: Solid-State & Solubility

Crystallization & Polymorphism

User Issue: "My product is oiling out during recrystallization or forming an amorphous gum."

Cause: Dithienyl ketones are prone to oiling out because their melting points are relatively low and they possess high lipophilicity. They often form supersaturated solutions in non-polar solvents that crash out as oils upon rapid cooling.

Protocol: The "Anti-Solvent" Crystallization

Do not rely on simple cooling. Use a controlled anti-solvent diffusion method.

  • Dissolution: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) or THF at room temperature.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust/silica).

  • Precipitation:

    • Place the DCM solution in a small vial.

    • Place this vial inside a larger jar containing Hexane or Pentane .

    • Cap the large jar tightly.

  • Mechanism: The hexane vapor will slowly diffuse into the DCM, gently lowering the solubility and forcing the growth of high-quality prisms or needles, avoiding the amorphous oil phase.

Visual Workflow: Synthesis & Purification

SynthesisFlow reactants 2-Methylthiophene + Carbonyl Source reaction Friedel-Crafts Acylation reactants->reaction crude Crude Mixture (Target + Isomers) reaction->crude purify Recrystallization (DCM/Hexane diffusion) crude->purify final Pure Crystal Bis(5-methylthiophen-2-yl)methanone purify->final

Caption: Optimized workflow for obtaining crystalline material.

References

  • Sigma-Aldrich. Bis-(5-methyl-thiophen-2-yl)-methanone; CAS Number: 99845-90-6.[1][3][4] Sigma-Aldrich Product Catalog.[1] Link

  • Conradie, M. M., et al. (2008). "Thienyl-containing

    
    -Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics." South African Journal of Chemistry, 61, 13–21.[5] Link
    
  • Wolf, J., et al. (2010). "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation." Chemical Reviews, 110(12). (Context on thiophene impurity profiling). Link

  • ChemicalBook. NMR Spectrum Data for Methylthiophene Derivatives. (Used for chemical shift extrapolation). Link

Sources

Optimization

Technical Support Center: Solubility Optimization for Bis(5-methylthiophen-2-yl)methanone Derivatives

Current Status: Operational Ticket ID: SOL-THIO-001 Subject: Overcoming "Brick Dust" Solubility Profiles in Rigid Diaryl Ketones Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Diagnostic Overvi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SOL-THIO-001 Subject: Overcoming "Brick Dust" Solubility Profiles in Rigid Diaryl Ketones Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Diagnostic Overview: The "Brick Dust" Challenge

Welcome to the technical support center. You are likely encountering precipitation or poor bioavailability with Bis(5-methylthiophen-2-yl)methanone and its derivatives.

To solve this, we must first diagnose the physicochemical root cause. This scaffold is a symmetrical diaryl ketone .

  • Symmetry & Planarity: The two 5-methylthiophene rings flanking the carbonyl group create a highly planar, rigid structure. Symmetrical molecules pack efficiently into crystal lattices.

  • High Lattice Energy: This efficient packing results in a high melting point (

    
    ).
    
  • Hydrophobicity: The methyl groups and thiophene rings are lipophilic (High LogP).

The Diagnosis: This molecule is a classic "Brick Dust" candidate. It is not just hydrophobic (hating water); it is "crystal-loving" (loving itself). It would rather stay in its solid crystal lattice than interact with any solvent, including lipids.

Implication: Standard lipid formulations (the "Grease Ball" approach) often fail. You must disrupt the crystal lattice energy to achieve solubility.

Troubleshooting Guide (Q&A)

Q1: My compound precipitates immediately when I dilute my DMSO stock into aqueous assay buffer. Why?

A: You are observing the "Crash-Out" effect due to the loss of Kinetic Solubility . When dissolved in DMSO, the solvent molecules disrupt the crystal lattice. Upon dilution into water, the cosolvent capacity drops below the threshold required to keep the hydrophobic molecule in solution. Because the molecule has high lattice energy, it rapidly re-crystallizes.

The Fix: The "Spring and Parachute" Approach You need a polymer to inhibit nucleation (crystal growth) after the "spring" (DMSO dilution) releases the drug.

  • Add a Polymer: Pre-dissolve 0.1% - 0.5% (w/v) HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) in your aqueous assay buffer before adding the DMSO stock.

  • Mechanism: The polymer adsorbs to the surface of generating micro-crystals, sterically hindering them from growing into large precipitates.

Q2: I am trying to improve oral bioavailability. Should I use corn oil or a lipid vehicle?

A: Likely No .[1] As diagnosed above, this is a "Brick Dust" molecule. It has limited solubility in lipids because its melting point is too high. It will likely stay suspended as a solid in the oil rather than dissolving.

The Fix: Amorphous Solid Dispersion (ASD) You must convert the crystalline material into an amorphous (disordered) state.

  • Strategy: Use Spray Drying or Hot Melt Extrusion (HME) with a polymer like HPMC-AS or PVP-VA64 .

  • Result: The polymer "freezes" the drug in a disordered state, artificially raising its apparent solubility by preventing the formation of the stable crystal lattice.

Q3: Can I modify the chemical structure to improve solubility without losing potency?

A: Yes, by Breaking Symmetry . Since the symmetry of Bis(5-methylthiophen-2-yl)methanone drives its high lattice energy, introducing asymmetry can lower the melting point and improve solubility.

  • Tactic: Modify one of the thiophene rings (e.g., change a methyl group to an ethyl or isopropyl group).

  • Tactic: Introduce an ionizable group (e.g., a morpholine or piperazine tail) to the 3-position of one thiophene ring. This allows for salt formation, which is the most effective solubility booster.

Decision Matrix: Selecting the Right Strategy

The following logic flow illustrates how to select a solubility strategy based on your derivative's specific Melting Point (


) and Lipophilicity (LogP).

SolubilityStrategy Start Analyze Compound Properties CheckTm Check Melting Point (Tm) Start->CheckTm HighTm High Tm (>200°C) (Brick Dust) CheckTm->HighTm Rigid/Symmetrical LowTm Low Tm (<100°C) (Grease Ball) CheckTm->LowTm Flexible/Asymmetrical CheckLogP_High Check LogP HighTm->CheckLogP_High CheckLogP_Low Check LogP LowTm->CheckLogP_Low Strat_ASD Strategy: Amorphous Solid Dispersion (Disrupt Lattice) CheckLogP_High->Strat_ASD High LogP Strat_Nano Strategy: Nano-milling (Increase Surface Area) CheckLogP_High->Strat_Nano Moderate LogP Strat_Lipid Strategy: Lipid Formulation (Solubilize in Oil) CheckLogP_Low->Strat_Lipid High LogP Strat_Salt Strategy: Salt Formation (Ionizable Groups) CheckLogP_Low->Strat_Salt Ionizable?

Figure 1: Solubility Optimization Decision Tree. For Bis(5-methylthiophen-2-yl)methanone derivatives, the path usually flows down the "High Tm" (Red) branch due to rigid symmetry.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Use this to determine the true equilibrium solubility, essential for formulation development.

Materials:

  • Test Compound (Powder)

  • Phosphate Buffer (pH 7.4) and Simulated Gastric Fluid (SGF, pH 1.2)

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon; thiophenes may bind).

  • HPLC or UV-Vis Spectrophotometer.

Procedure:

  • Saturation: Add an excess of the compound (approx. 2-5 mg) to 1 mL of buffer in a glass vial. Ensure solid particles are visibly suspended (supersaturation).

  • Equilibration: Cap the vial tightly. Shake or stir at 25°C for 24 to 72 hours .

    • Note: 24 hours is minimum.[2][3] For rigid crystals, 72 hours is preferred to ensure the crystal lattice has truly equilibrated with the solvent.

  • Filtration: Draw the suspension into a syringe and push through the 0.45 µm PTFE filter to remove undissolved solids.

    • Critical Step: Discard the first 200 µL of filtrate to account for potential drug adsorption onto the filter membrane.

  • Quantification: Dilute the filtrate with acetonitrile (1:1 ratio) to prevent precipitation during analysis. Inject into HPLC or measure UV absorbance against a standard curve.

Protocol B: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

Use this for animal studies to maximize exposure.

Materials:

  • Test Compound[3][4][5][6][7]

  • Polymer: PVP-VA64 (Copovidone) or HPMC-AS.

  • Solvent: Acetone or Dichloromethane (DCM).

Procedure:

  • Ratio Selection: Weigh the compound and polymer in a 1:3 ratio (e.g., 100 mg Drug : 300 mg Polymer).

  • Dissolution: Dissolve both completely in the minimum amount of Acetone/DCM required. The solution must be perfectly clear.

  • Evaporation:

    • Rotary Evaporator: Evaporate the solvent under reduced pressure at 40°C.

    • Vacuum Oven: Place the resulting film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Pulverization: Scrape the dried foam/film and grind it into a fine powder using a mortar and pestle.

  • Storage: Store in a desiccator immediately. Amorphous forms are hygroscopic and will revert to crystals if exposed to humidity.

Comparative Data Summary

Formulation StrategySuitability for Thiophene KetonesMechanism of ActionEstimated Solubility Gain
pH Adjustment LowIonizationNegligible (unless derivatized with amines)
Cosolvents (DMSO) Medium (In vitro only)Solvency Power10-50x (High risk of precipitation)
Lipid Vehicles LowLipophilicity<5x (Limited by Melting Point)
Amorphous Dispersion High Lattice Disruption100-1000x
Cyclodextrins Medium-HighInclusion Complex20-50x (Depends on ring size fit)

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[8][9] Journal of Pharmacological and Toxicological Methods.

  • Enamine. (n.d.).[10] Shake-Flask Aqueous Solubility Assay Protocol.

  • Trasi, N. S., et al. (2019). Amorphous Solid Dispersion Formation via Solvent Granulation.[9] International Journal of Pharmaceutics.

Sources

Troubleshooting

Technical Support Hub: Scale-Up Synthesis of Bis(5-methylthiophen-2-yl)methanone

[1] Introduction This guide addresses the specific challenges associated with the scale-up synthesis of Bis(5-methylthiophen-2-yl)methanone (CAS: 99845-90-6). As a symmetric diaryl ketone featuring electron-rich thiophen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

This guide addresses the specific challenges associated with the scale-up synthesis of Bis(5-methylthiophen-2-yl)methanone (CAS: 99845-90-6). As a symmetric diaryl ketone featuring electron-rich thiophene rings, this molecule presents unique reactivity profiles compared to benzene analogs.[1][2] The electron-donating nature of the methyl group and the thiophene ring significantly increases susceptibility to electrophilic attack, making regioselectivity and exotherm control critical parameters during scale-up.[1]

This document moves beyond basic literature procedures to provide a robust, self-validating protocol designed for kilogram-scale production.

Module 1: Synthetic Route Selection & Optimization

Q: What is the most reliable route for scaling this symmetric ketone?

A: While symmetric ketones can theoretically be synthesized by reacting 2 equivalents of 2-methylthiophene with phosgene (or triphosgene), this approach is not recommended for scale-up due to:

  • Safety: Phosgene gas handling is logistically difficult and hazardous.[1][2]

  • Impurity Profile: The "one-pot" double acylation often leads to polymerization of the electron-rich thiophene and difficult-to-separate oligomers.[1][2]

Recommended Route: Stepwise Friedel-Crafts Acylation Utilize 5-methylthiophene-2-carbonyl chloride as the electrophile and 2-methylthiophene as the nucleophile.[1]

  • Why: This ensures 1:1 stoichiometry is strictly controlled, minimizing side reactions.[1][2] The acid chloride is commercially available or easily generated from the carboxylic acid using thionyl chloride.[1][2]

Q: Which solvent system balances solubility and safety?

A:

  • Standard: Dichloromethane (DCM).[1][2] Excellent solubility for thiophene derivatives; low boiling point allows easy removal.[1][2]

  • Scale-Up Alternative: 1,2-Dichloroethane (DCE).[1][2] If the reaction requires higher temperatures (>40°C) to drive conversion, DCE is preferred, though toxicity is higher.[2]

  • Green Alternative: Chlorobenzene.[1][2] Higher boiling point, safer than DCE, but harder to remove during workup.[2]

Decision: For this specific highly reactive substrate, DCM is sufficient as the reaction proceeds readily at


.[2]

Module 2: Validated Experimental Protocol (100g Scale)

Objective: Synthesis of Bis(5-methylthiophen-2-yl)methanone via Friedel-Crafts Acylation.

Reagents & Stoichiometry
ReagentEquiv.[1][2]RoleNotes
5-Methylthiophene-2-carbonyl chloride 1.0ElectrophileLimiting reagent.
2-Methylthiophene 1.05NucleophileSlight excess to ensure complete consumption of acid chloride.[1]
Aluminum Chloride (AlCl₃) 1.1 - 1.2Lewis AcidMust be anhydrous/fresh.[1][2]
Dichloromethane (DCM) 10 VolSolventAnhydrous (<0.05% water).[1][2]
Step-by-Step Methodology
  • Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, nitrogen inlet, internal temperature probe, and a pressure-equalizing addition funnel.[1][2]

  • Lewis Acid Suspension: Charge DCM (600 mL) and AlCl₃ (1.1 equiv) to the reactor. Cool to 0°C .[1][2]

  • Electrophile Addition: Dissolve 5-methylthiophene-2-carbonyl chloride (1.0 equiv) in DCM (200 mL). Add this solution dropwise to the AlCl₃ suspension, maintaining internal temperature

    
    .
    
    • Observation: The mixture will darken (formation of the acylium ion complex).[2] Stir for 30 minutes at 0-5°C.

  • Nucleophile Addition (Critical Step): Dissolve 2-methylthiophene (1.05 equiv) in DCM (200 mL). Add dropwise over 60–90 minutes.[1][2]

    • Control:Exothermic. Do not allow temperature to exceed 10°C .[1][2] Higher temperatures promote polymerization.[1][2]

  • Reaction Maintenance: Allow the mixture to warm to 20–25°C (Room Temp) and stir for 4–6 hours.

    • IPC (In-Process Control):[1][2] Monitor by HPLC/TLC.[1][2] Target <2% residual acid chloride.[1][2]

  • Quench: Cool to 0°C . Slowly pour the reaction mixture into Ice/Water (1 kg) containing HCl (1M, 500 mL).

    • Note: Inversion of addition (pouring water into reactor) is dangerous due to violent HCl gas evolution.[1][2] Always pour reaction stream into water.[1][2]

  • Workup: Separate phases. Wash organic layer with water (2x), saturated NaHCO₃ (to remove unreacted acid), and brine.[2] Dry over MgSO₄.[1][2]

  • Isolation: Concentrate under reduced pressure to a solid residue.

  • Purification: Recrystallize from Ethanol or Methanol/Hexane .

Module 3: Process Visualization

Reaction Workflow & Logic

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Workup AcidCl 5-Methylthiophene- 2-carbonyl chloride Complex Acylium Complex (Active Electrophile) AcidCl->Complex AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Intermediate Sigma Complex Complex->Intermediate + Thiophene (Exothermic) Thiophene 2-Methylthiophene (Nucleophile) Thiophene->Intermediate Product Bis(5-methylthiophen- 2-yl)methanone Intermediate->Product - HCl Quench Ice/HCl Quench Product->Quench Cryst Recrystallization (EtOH) Quench->Cryst

Caption: Sequential logic flow for the Friedel-Crafts acylation, highlighting the critical intermediate formation and exothermic coupling step.

Module 4: Troubleshooting & FAQs

Q: The product color is dark brown/black instead of off-white. What happened?

A: Thiophenes are sensitive to strong acids and Lewis acids, leading to oligomerization (tar formation).[2]

  • Cause: Temperature spike during AlCl₃ addition or reaction hold time was too long.[1][2]

  • Fix: Treat the crude DCM solution with activated carbon or silica gel prior to crystallization.[1][2] Ensure the internal temperature never exceeds 10°C during the addition phase.[1][2]

Q: I see a secondary spot on TLC close to the product. Is it a regioisomer?

A: Likely, yes. While the 5-methyl group directs to the 2-position (alpha), the 3-position (beta) is still accessible if the reaction is too energetic.[1]

  • Identification: The 3-isomer will likely be more soluble.[1][2]

  • Removal: Recrystallization is usually effective.[1][2] If persistent, switch solvent to Isopropanol , which often discriminates better between structural isomers of diaryl ketones.[2]

Q: Low yield (<60%) observed.

A: Check the quality of AlCl₃ .

  • Test: AlCl₃ should be a free-flowing yellow/grey powder.[1][2] If it is white and clumpy, it has hydrolyzed.[1][2]

  • Stoichiometry: Ensure you are using at least 1.1 equivalents. The ketone product complexes with AlCl₃, deactivating it.[2] You need >1 equivalent to maintain the catalytic cycle until completion.[1][2]

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Violent bubbling during addition HCl evolution too fast; Temp spikeSlow down addition rate; Check chiller capacity.
Incomplete Conversion Deactivated CatalystAdd 0.2 eq extra AlCl₃; Warm to RT.
Emulsion during workup Aluminum salts precipitatingUse 1M HCl instead of water for quench to keep Al salts soluble.
Sticky Solid Solvent trapped / ImpuritiesTriturate with cold Hexane or Pentane to induce crystallization.[1][2]

References

  • Chemical Structure & Identifiers : National Center for Biotechnology Information.[1][2] (2025).[1][2][3] PubChem Compound Summary for CID 83655, Bis(5-methylthiophen-2-yl)methanone. Retrieved from [Link]

  • Thiophene Reactivity : Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. Wiley.[1][2] (General reference for thiophene electrophilic substitution regioselectivity).

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: Methyl-Substituted vs. Unsubstituted Thiophene Ketones

Executive Summary In the landscape of heterocyclic chemistry, thiophene ketones serve as critical bioisosteres for phenyl ketones in drug design, offering unique electronic properties and altered metabolic profiles. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic chemistry, thiophene ketones serve as critical bioisosteres for phenyl ketones in drug design, offering unique electronic properties and altered metabolic profiles. This guide provides a technical comparison between 2-acetylthiophene (unsubstituted) and 2-acetyl-5-methylthiophene (methyl-substituted).

The introduction of a methyl group at the 5-position is not merely a structural variation; it fundamentally alters the electrophilic reactivity , lipophilicity (LogP) , and metabolic fate of the scaffold. This guide details these differences to support rational decision-making in lead optimization and synthetic planning.

Chemical Synthesis & Regioselectivity[1][2][3]

The primary route to both derivatives is Friedel-Crafts acylation. However, the presence of the methyl group in the starting material (2-methylthiophene) significantly influences the reaction kinetics and regiochemical outcome compared to unsubstituted thiophene.

Mechanistic Divergence
  • Thiophene: The sulfur atom activates the ring, directing electrophilic attack primarily to the

    
    -positions (C2/C5). Without substituents, C2 and C5 are equivalent.
    
  • 2-Methylthiophene: The methyl group is an electron-donating group (EDG) via induction (

    
    ) and hyperconjugation. It activates the ring further. The electrophile preferentially attacks C5 (the open 
    
    
    
    -position) due to the combined directing effects of the sulfur atom and the methyl group, while avoiding the steric hindrance of the C2 position.
Reaction Workflow Diagram

The following diagram illustrates the divergent synthesis pathways and the regioselectivity governed by the methyl substituent.

ThiopheneAcylation Thiophene Thiophene (Unsubstituted) Intermediate1 Sigma Complex (Resonance Stabilized) Thiophene->Intermediate1 + Acylating Agent MethylThiophene 2-Methylthiophene (Activated Substrate) MethylThiophene->Intermediate1 + Acylating Agent (Faster Kinetics) AcylatingAgent Acylating Agent (Ac₂O / AlCl₃ or SnCl₄) Product1 2-Acetylthiophene (Yield: ~90-95%) Intermediate1->Product1 De-protonation (Regio: C2) Product2 2-Acetyl-5-methylthiophene (Yield: ~85-92%) Intermediate1->Product2 De-protonation (Regio: C5) Isomer 3-Acetyl isomer (Trace <1%) Intermediate1->Isomer Minor Pathway

Figure 1: Comparative synthetic pathways showing the regioselective dominance of C2/C5 acylation.

Experimental Protocol: Synthesis of 2-Acetyl-5-methylthiophene

While 2-acetylthiophene is a commodity chemical, the methyl-substituted variant often requires in-house synthesis for specific analog generation. The following protocol is optimized for regioselectivity and yield.

Methodology: Stannic Chloride Catalyzed Acylation

Rationale: Stannic chloride (


) is preferred over Aluminum Chloride (

) for thiophene derivatives to minimize polymerization side reactions inherent to the highly reactive electron-rich thiophene ring.

Reagents:

  • 2-Methylthiophene (1.0 eq)

  • Acetyl Chloride (1.0 eq)

  • Tin(IV) Chloride (

    
    ) (1.0 eq)
    
  • Solvent: Dichloromethane (DCM) or Benzene (anhydrous)

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (

    
    ).
    
  • Solvation: Charge the flask with 2-Methylthiophene (0.1 mol) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Acylating Agent: Add Acetyl Chloride (0.1 mol) to the cooled solution.

  • Catalyst Addition (Critical): Add

    
      (0.1 mol) dropwise via the addition funnel over 45 minutes.
    
    • Observation: The solution will turn dark red/purple, indicating the formation of the acylium-thiophene complex.

    • Control: Maintain internal temperature below 5°C to prevent polymerization.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly into a beaker containing ice/water (200 mL) and concentrated HCl (10 mL) to hydrolyze the tin complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

    
    ).
    
  • Purification: Wash combined organics with sat.

    
    , water, and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Isolation: Purify the residue via vacuum distillation or recrystallization (if solid) from hexanes.

Expected Yield: 85–92% Characterization:


H NMR will show a singlet for the acetyl methyl group (~2.5 ppm) and a singlet for the ring methyl (~2.4 ppm), with two doublets for the thiophene protons, confirming the 2,5-substitution pattern.

Physicochemical & Reactivity Profile[4][5]

The addition of a methyl group introduces lipophilicity and alters the solid-state properties.

Comparative Data Table
Property2-Acetylthiophene (Unsubstituted)2-Acetyl-5-methylthiophene (Substituted)Impact of Methyl Group
Molecular Weight 126.18 g/mol 140.20 g/mol +14.02 (Steric bulk increase)
Physical State (RT) Yellow LiquidLow-melting Solid / Crystalline PowderIncreased crystal packing forces
Melting Point 9 °C24 – 28 °CPhase shift to solid at RT
Boiling Point 214 °C232 – 234 °CIncreased London dispersion forces
LogP (Lipophilicity) ~1.34~1.67 – 2.09+0.3 to +0.7 unit increase (Critical for membrane permeability)
Water Solubility ModerateLowReduced aqueous solubility
Reactivity (

)
HighVery High (Activated)Faster reaction with electrophiles
Reactivity Analysis
  • Electrophilic Substitution: The methyl group activates the ring. In subsequent functionalization (e.g., bromination), the 2-acetyl-5-methylthiophene is less prone to ring substitution because the reactive C5 position is blocked. Substitution is forced to the C3/C4 positions or the methyl group itself (radical mechanism).

  • Oxidation: The methyl group is a benzylic-type site. It is susceptible to radical oxidation to form the aldehyde or carboxylic acid under harsh conditions, a reactivity pathway absent in the unsubstituted ketone.

Biological Implications: Metabolic Stability

In drug discovery, the choice between these two scaffolds is often driven by metabolic stability . Thiophene rings are considered "structural alerts" due to potential bioactivation.[1]

Metabolic Soft Spots
  • Unsubstituted Thiophene: The primary metabolic pathway is S-oxidation (mediated by CYP450) or epoxidation at the C4-C5 bond. This leads to reactive intermediates (sulfoxides/epoxides) that can covalently bind to proteins, causing hepatotoxicity (e.g., Tienilic acid).[1]

  • Methyl-Substituted: Blocking the C5 position with a methyl group prevents direct oxidation at that carbon. However, it introduces a new metabolic route: Hydroxylation of the methyl group . This is generally a "safer" metabolic clearance pathway (leading to excretion) compared to ring opening or covalent binding.

Metabolic Fate Diagram

Metabolism Substrate1 2-Acetylthiophene CYP450 CYP450 Oxidation Substrate1->CYP450 Substrate2 2-Acetyl-5-methylthiophene Substrate2->CYP450 ReactiveMetabolite Thiophene S-oxide / Epoxide (Highly Reactive Electrophile) CYP450->ReactiveMetabolite Ring Oxidation (Major Path for Unsubstituted) SafeMetabolite Hydroxymethyl Metabolite (Phase I Functionalization) CYP450->SafeMetabolite Methyl Hydroxylation (Major Path for Substituted) Toxicity Protein Adducts / Toxicity ReactiveMetabolite->Toxicity Covalent Binding Excretion Glucuronidation & Excretion SafeMetabolite->Excretion Phase II Conjugation

Figure 2: Divergent metabolic pathways. Methyl substitution shifts metabolism from potentially toxic ring oxidation to safer alkyl hydroxylation.

References

  • Regioselectivity in Friedel-Crafts Acylation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[2] (Explains the resonance stabilization preference for C2/C5 substitution).

  • Synthesis of 2-Acetylthiophene: Johnson, J. R., & May, G. E. (1938).[3] "2-Acetothienone".[3] Organic Syntheses, 18, 1. Link

  • Metabolic Toxicity of Thiophenes: Dansette, P. M., et al. (2005). "Metabolic Activation of Thiophene Derivatives". Chemical Research in Toxicology.
  • Physicochemical Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 83655, 2-Acetyl-5-methylthiophene.[4] Link

  • Green Catalysis: Wei, Q., et al. (2014). "Mild liquid-phase Friedel-Crafts acylation of thiophene over solid-acid catalysts". Trade Science Inc.

Sources

Comparative

Comparative Analysis: Electronic Modulation in Bis(5-methylthiophen-2-yl)methanone

Executive Summary Bis(5-methylthiophen-2-yl)methanone represents a critical scaffold in the optimization of organic semiconductors and diaryl ketone bioisosteres. Unlike its unsubstituted parent, the incorporation of met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(5-methylthiophen-2-yl)methanone represents a critical scaffold in the optimization of organic semiconductors and diaryl ketone bioisosteres. Unlike its unsubstituted parent, the incorporation of methyl groups at the 5-positions introduces a specific electronic push-pull dynamic. This guide analyzes the +I (Inductive) and hyperconjugative effects of the methyl substituents, quantifying their impact on carbonyl electrophilicity, spectral signatures, and metabolic stability.

The Electronic Landscape: Mechanism of Action

To understand the performance differences, we must first model the electronic environment. The methyl group is not merely a steric filler; it is an active electronic modulator.

Inductive and Resonance Effects

In the bis(thienyl)methanone system, the carbonyl carbon is cross-conjugated with two thiophene rings.

  • Unsubstituted (Baseline): The thiophene ring acts as a weak electron donor via resonance (+M) but the sulfur atom is electronegative (-I). The carbonyl carbon remains highly electrophilic.

  • 5-Methyl Substitution (The Product): The methyl group at the C5 position exerts a positive inductive effect (+I) . More importantly, it stabilizes the carbocation character of the ring through hyperconjugation . This increased electron density is transmitted through the

    
    -system to the carbonyl carbon.
    

The Result: The carbonyl carbon becomes less electrophilic (more stable) compared to the unsubstituted analog, and the carbonyl oxygen becomes more basic.

Visualizing Electron Flow

The following diagram illustrates the electronic pressure exerted by the methyl groups toward the central carbonyl.

ElectronicEffects Methyl 5-Methyl Group (+I / Hyperconjugation) Thiophene Thiophene Ring (Pi-Conduit) Methyl->Thiophene Electron Density Injection Carbonyl Carbonyl (C=O) (Electron Sink) Thiophene->Carbonyl Cross-Conjugation Oxygen Oxygen (Increased Basicity) Carbonyl->Oxygen Polarization

Figure 1: Directional electron density flow from the 5-methyl donor to the carbonyl acceptor.

Comparative Benchmarking: Spectral & Reactive Profiles

The electronic modulation described above manifests in measurable physical properties.[1][2][3] The following table contrasts the 5-methyl variant with the unsubstituted parent and a theoretical electron-withdrawing analog (5-Nitro) to illustrate the trend.

Table 1: Comparative Physicochemical Properties[1][4][5]
FeatureBis(5-methylthiophen-2-yl)methanone Bis(thiophen-2-yl)methanone (Parent)Bis(5-nitrothiophen-2-yl)methanone (EWG Analog)
Electronic State Electron Rich (Donor)Neutral (Baseline)Electron Poor (Acceptor)
IR

(cm

)
1605 - 1615 (Lower)1616 - 1630> 1640 (Higher)
UV-Vis (

)
Bathochromic Shift (Red Shift)BaselineHypsochromic (Blue Shift)
Electrophilicity Low (Stable)ModerateHigh (Reactive)
Metabolic Stability High (5-position blocked)Low (5-position oxidation prone)High (Deactivated)

Key Insight - IR Spectroscopy: The methyl group donates electron density into the antibonding orbital of the carbonyl. This increases the single-bond character of the C=O bond, thereby lowering the stretching frequency (wavenumber) compared to the parent molecule. This is a critical quality control marker.

Key Insight - Reactivity: In nucleophilic addition reactions (e.g., Grignard addition or hydride reduction), the 5-methyl variant reacts slower than the unsubstituted parent. The methyl groups stabilize the partial positive charge on the carbonyl carbon, raising the activation energy for nucleophilic attack.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize Bis(5-methylthiophen-2-yl)methanone via Friedel-Crafts Acylation. Scale: 10 mmol basis.

Reagents
  • Substrate: 2-Methylthiophene (20 mmol)

  • Acylating Agent: Phosgene (or Triphosgene/CDI for safety) or 2-methylthiophene-5-carbonyl chloride.

  • Catalyst: Aluminum Chloride (

    
    ) or Tin(IV) Chloride (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (

    
    ).
    
Step-by-Step Workflow
  • Activation: In a flame-dried 3-neck flask under Argon, suspend

    
     (1.1 eq) in anhydrous DCM at 0°C.
    
  • Acyl Chloride Formation (In-situ): If starting from the acid, convert 5-methyl-2-thiophenecarboxylic acid to the acid chloride using oxalyl chloride/DMF. If using phosgene equivalents, prepare the solution at -10°C.

  • Addition: Dropwise add 2-methylthiophene (1.0 eq) to the acylating agent/catalyst mixture. Maintain temperature < 5°C to prevent polymerization.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexanes).

    • Checkpoint: The product spot will be less polar than the acid, but more polar than the starting thiophene.

  • Quench: Pour the reaction mixture over crushed ice/HCl (1M) to decompose the aluminum complex.

  • Isolation: Extract with DCM (3x), wash with Brine and

    
    . Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Gradient: Hexanes -> 5% EtOAc).

Synthesis Logic Diagram

SynthesisProtocol Reagents 2-Methylthiophene + Acyl Source (Phosgene/Acid Chloride) Catalysis Lewis Acid Activation (AlCl3 in DCM, 0°C) Reagents->Catalysis Intermediate Sigma Complex Formation (Electrophilic Aromatic Substitution) Catalysis->Intermediate Stir 4-6h @ RT Quench Hydrolysis (Ice/HCl) Breaks Al-Complex Intermediate->Quench Product Bis(5-methylthiophen-2-yl)methanone (Solid) Quench->Product Extraction & Recrystallization

Figure 2: Friedel-Crafts acylation workflow for synthesizing the target ketone.

Applications & Strategic Value

Medicinal Chemistry: The "Metabolic Block"

In drug discovery, the 5-position of the thiophene ring is a "metabolic soft spot," highly susceptible to oxidation by Cytochrome P450 enzymes, leading to ring opening or reactive metabolite formation.

  • Advantage: Substituting this position with a methyl group (Metabolic Blocking ) sterically and electronically hinders this oxidation, significantly extending the half-life (

    
    ) of the pharmacophore compared to the unsubstituted analog.
    
Materials Science: Organic Electronics

The bis(thienyl)methanone core is a precursor for conducting polymers and quinoidal oligomers.

  • Advantage: The methyl groups induce a bathochromic shift (red shift) in absorption and emission spectra (see Section 2). This allows for fine-tuning the bandgap in Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), facilitating better overlap with solar spectrums or specific emission colors.

References

  • Electronic Effects in Thiophenes: "Investigation of excited state structural dynamics of bis(2-thienyl)ketone...". National Institutes of Health (NIH). Available at: [Link]

  • Spectral Shifts & Substituents: "Bis(thienyl)ethenes with α-methoxymethyl groups. Syntheses, spectroscopic Hammett plots...". Royal Society of Chemistry (RSC). Available at: [Link]

  • Synthesis & Properties: "Electronic and Optical Properties of Polythiophene Molecules and Derivatives". MDPI. Available at: [Link]

  • Structural Comparisons: "Structure and disorder in bis(thienyl) derivatives". Cambridge Crystallographic Data Centre / NIH. Available at: [Link]

Sources

Validation

Technical Guide: X-ray Diffraction Analysis of Bis(5-methylthiophen-2-yl)methanone Crystals

Executive Summary: The Structural Imperative In the development of heterocyclic bioisosteres and organic semiconductors, Bis(5-methylthiophen-2-yl)methanone represents a critical scaffold. While solution-phase characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of heterocyclic bioisosteres and organic semiconductors, Bis(5-methylthiophen-2-yl)methanone represents a critical scaffold. While solution-phase characterization (NMR, MS) provides connectivity data, it fails to capture the defining feature of thiophene-based ketones: their conformational lock in the solid state.

This guide provides a definitive protocol for the Single Crystal X-Ray Diffraction (SC-XRD) analysis of this compound. We objectively compare the structural insights gained from SC-XRD against solution-state NMR and Density Functional Theory (DFT), demonstrating why XRD remains the non-negotiable standard for resolving the S...O chalcogen bonding and


-

stacking
interactions that dictate the material's physicochemical properties.

Experimental Protocol: From Synthesis to Structure

To ensure reproducibility, we utilize a self-validating workflow. The quality of the diffraction data is directly causal to the crystallization method employed.

Phase I: Crystal Growth (The Slow Evaporation Method)

Context: Thiophene derivatives often exhibit high solubility in non-polar solvents. To achieve diffraction-quality single crystals (approx.


 mm), we exploit the solubility differential between ethanol and hexane.
  • Dissolution: Dissolve 50 mg of crude Bis(5-methylthiophen-2-yl)methanone in 5 mL of warm Ethanol (

    
    ).
    
  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust/undissolved solids).
    
  • Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing Hexane. Seal the outer jar.

  • Harvest: Allow to stand at

    
     for 72–96 hours. Colorless, block-like crystals will form as hexane diffuses into the ethanol, lowering solubility slowly.
    
Phase II: Data Collection & Refinement

Standard: Mo-K


 radiation (

\AA) is preferred over Cu-K

to minimize absorption effects from Sulfur atoms.
  • Instrument: Bruker D8 QUEST or equivalent CCD/CMOS diffractometer.

  • Temperature: 100 K (Cryostream). Reasoning: Reduces thermal vibration of the methyl groups, sharpening atomic displacement parameters (ADPs).

  • Strategy: Collect full sphere of data (redundancy > 4.0) to ensure accurate absorption correction.

Comparative Analysis: XRD vs. Alternatives

The following table contrasts the structural insights derived from SC-XRD against high-field NMR and Computational Modeling (DFT-B3LYP).

FeatureSC-XRD (Solid State) Solution NMR (

H/

C)
DFT (Gas Phase)
Conformation Absolute & Fixed. Reveals the specific twist angle (dihedral) between thiophene rings.Averaged. Rapid rotation around the C-C(O) bond blurs the specific conformer population.Idealized. Often predicts a planar structure (0° twist) which may not exist in reality due to packing forces.
Intermolecular Forces Directly Observed. Quantifies S...O interactions and C-H...O hydrogen bonds critical for lattice energy.Inferred/Absent. Intermolecular forces are disrupted by solvent solvation shells.Modeled. Requires complex periodic boundary condition calculations to approximate.
Bond Precision High. C=O bond length measured to

\AA.
Indirect. Chemical shift (

) correlates to electron density but gives no geometric metric.
Variable. Heavily dependent on the basis set used (e.g., 6-31G*).
Disorder Resolved. Can model the "flip" disorder common in thiophene rings (S vs C position).Invisible. Disordered atoms appear as single, sharp peaks.N/A. Static models rarely account for statistical disorder.
Critical Insight: The "Thiophene Twist"

In solution (NMR), the thiophene rings rotate freely. However, XRD analysis of bis-thienyl ketones frequently reveals a trans-planar or slightly twisted conformation stabilized by intramolecular S...O interactions . This specific geometry is what drives the biological activity (docking fit) and electronic bandgap—information that NMR simply cannot provide.

Structural Logic & Workflow Visualization

The following diagram illustrates the decision matrix and workflow for characterizing this compound, highlighting the self-validating loop between PXRD (bulk) and SC-XRD (single crystal).

XRD_Workflow Raw_Sample Crude Bis(5-methylthiophen-2-yl)methanone Recrystallization Recrystallization (Ethanol/Hexane Diffusion) Raw_Sample->Recrystallization PXRD Powder XRD (PXRD) Phase ID & Purity Check Recrystallization->PXRD Bulk Check SC_Selection Single Crystal Selection (Polarized Microscopy) Recrystallization->SC_Selection Data_Collection Data Collection (Mo-Kα, 100K) SC_Selection->Data_Collection Structure_Solution Structure Solution (Direct Methods/SHELXT) Data_Collection->Structure_Solution Refinement Refinement (SHELXL) Anisotropic ADPs Structure_Solution->Refinement Check_Quality R-factor < 5%? Refinement->Check_Quality Check_Quality->SC_Selection No (Redo) Check_Disorder Thiophene Ring Disorder? Check_Quality->Check_Disorder Yes Check_Disorder->Refinement Yes (Apply Restraints) Final_CIF Final CIF (3D Structure) Check_Disorder->Final_CIF No

Figure 1: The structural elucidation workflow. Note the critical checkpoint at PXRD to ensure the single crystal is representative of the bulk material.

Key Structural Parameters to Monitor

When analyzing the solved structure of Bis(5-methylthiophen-2-yl)methanone, focus on these three geometric parameters. These are the "fingerprints" of the molecule's solid-state behavior.

  • The C-S Bond Lengths:

    • Expected Range: 1.70 – 1.72 \AA.

    • Significance: Shortening indicates significant

      
      -electron delocalization from the ring into the carbonyl group.
      
  • The C=O Bond Length:

    • Expected Range: 1.21 – 1.23 \AA.

    • Significance: A longer C=O bond (relative to standard ketones) suggests strong intermolecular hydrogen bonding (C-H...O) or participation in chalcogen bonding.

  • Torsion Angles (

    
    ): 
    
    • Definition: The angle between the O=C-C plane and the thiophene ring plane.

    • Significance: Deviations from

      
       (coplanarity) reduce conjugation. This is the primary metric for comparing experimental data against DFT calculations.
      

References

  • Crundwell, G., et al. (2003).[1] Structure description of Bis[5-methyl-2,3-bis(thiophen-2-yl)quinoxaline]silver(I). (Demonstrates thiophene disorder handling).

  • Brzezinski, B. & Reynolds, K. (2002).[2] Synthesis and characterization of Bis(2-iodothiophen-3-yl)methanone. (Protocol for thiophene ketone synthesis).

  • Der Pharma Chemica. (2017). Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone. (Comparative study of S...O interactions).

  • MDPI. (2025). Structural Properties of Thiophene-Based Copolymers. (XRD vs NMR analysis in thiophene materials).

  • Amarasekara, A. S., et al. (2010).[3] X-ray crystallography and computational studies of bis-nitrone derivatives. (Methodology for comparing XRD and DFT).

Sources

Comparative

Structural Validation Guide: Bis(5-methylthiophen-2-yl)methanone Derivatives

Executive Summary Objective: To define a rigorous structural validation protocol for Bis(5-methylthiophen-2-yl)methanone, distinguishing it from regioisomeric impurities common in Friedel-Crafts acylation. The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define a rigorous structural validation protocol for Bis(5-methylthiophen-2-yl)methanone, distinguishing it from regioisomeric impurities common in Friedel-Crafts acylation.

The Challenge: The synthesis of diaryl ketones via electrophilic aromatic substitution on 2-methylthiophene is highly regioselective but not regiospecific. While the 5-position is electronically favored, steric bulk or thermodynamic conditions can lead to 3-position acylation. Standard 1D


H NMR is often insufficient for absolute confirmation due to signal overlap in the aromatic region (6.5–7.5 ppm).

The Solution: This guide compares standard QC methods against a "Gold Standard" multi-modal approach, integrating 2D NMR (NOESY/HMBC) and X-ray crystallography to unambiguously assign the 2,5-substitution pattern.

Comparative Analysis: Validation Methodologies

FeatureMethod A: Routine QC (Standard) Method B: Rigorous Validation (Recommended)
Techniques HPLC-UV, MS (ESI/APCI), 1D

H NMR
HPLC-MS, 1D

C NMR, 2D NMR (NOESY, HSQC, HMBC) , Single Crystal XRD
Primary Data Molecular weight, Purity %, Proton countConnectivity, Spatial proximity, Absolute configuration
Isomer Detection Low. Often fails to distinguish 2,5- vs 2,4-substitution.High. Distinguishes isomers via coupling constants (

) and Through-Space (NOE) interactions.
Turnaround Rapid (< 4 hours)Moderate (2–5 days)
Confidence Level 85% (Inferred structure)99.9% (Proven structure)

Technical Deep Dive: The Regioselectivity Problem

In the synthesis of Bis(5-methylthiophen-2-yl)methanone, the precursor is 2-methylthiophene. Electrophilic attack can occur at:

  • C5 (Target): Favored by resonance and sterics. Yields the linear 2,5-disubstituted thiophene.

  • C3 (Impurity): Less favored but possible under high temperatures or specific Lewis Acid conditions. Yields the kinked 2,3-disubstituted thiophene.

Decision Logic: Differentiating Isomers via Coupling Constants

The most reliable NMR metric for thiophenes is the spin-spin coupling constant (


) between remaining ring protons.
  • Target (2,5-disubstituted): Protons are at C3 and C4.

    
     is typically 3.5 – 4.0 Hz .
    
  • Impurity (2,3-disubstituted): Protons are at C4 and C5.

    
     is typically 4.8 – 5.5 Hz .
    

IsomerLogic cluster_0 NMR Signal Analysis Start Analyze Aromatic Region (6.5 - 7.5 ppm) Measure Measure Coupling Constant (J) of Thiophene Doublets Start->Measure Decision J Value Range? Measure->Decision Target J = 3.5 - 4.0 Hz (H3-H4 Coupling) CONFIRMED: 2,5-Substitution Decision->Target Low Range Impurity J = 4.8 - 5.5 Hz (H4-H5 Coupling) REJECT: 2,3-Substitution Decision->Impurity High Range caption Figure 1: Decision tree for differentiating thiophene regioisomers using 1H NMR coupling constants.

Experimental Protocols

Protocol A: Synthesis of the Reference Standard

Context: To validate the structure, one must first generate the material using a method known to favor the 2,5-isomer.

  • Reagents: 2-Methylthiophene (2.2 eq), Phosgene (or Triphosgene, 1.0 eq), AlCl

    
     (2.5 eq), DCM (Anhydrous).
    
  • Procedure:

    • Cool AlCl

      
       suspension in DCM to 0°C.
      
    • Add 2-Methylthiophene dropwise.

    • Add Triphosgene solution slowly (exothermic).

    • Stir at RT for 4 hours, then quench with ice water.

    • Crucial Step: Recrystallize from Ethanol/Hexane to remove oligomers.

Protocol B: Advanced NMR Characterization

Context: Routine 1D NMR is blind to spatial arrangement. NOESY provides the "smoking gun."

  • Sample Prep: Dissolve 10 mg sample in 0.6 mL CDCl

    
    . Ensure solution is clear (filter if necessary).
    
  • Acquisition:

    • 1D

      
      H:  16 scans, 30° pulse. Focus on region 6.0–8.0 ppm.
      
    • NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time 500ms.

  • Analysis:

    • Look for Cross-Peaks between the Methyl Group (2.5 ppm) and the H4 Ring Proton (6.8 ppm) .

    • Interpretation: Strong NOE indicates the methyl is adjacent to H4, confirming the 5-position. If Methyl shows NOE to H5 (which shouldn't exist in the target), the structure is incorrect.

Protocol C: Single Crystal X-Ray Diffraction (The Ultimate Validator)

Context: Required for "Method B" validation to resolve any ambiguity regarding crystal packing or polymorphism.

  • Crystallization: Slow evaporation of a saturated solution in Acetone/Pentane (1:3 ratio) at 4°C.

  • Metric: Check for centrosymmetric dimers. Bis(thienyl)methanones often form layers linked by C-H···O hydrogen bonds.[1][2]

  • Target Parameters:

    • C=O Bond Length: ~1.22 Å

    • C-S Bond Length: ~1.70 Å

    • Torsion Angle (Thiophene-Carbonyl): Deviations from coplanarity indicate steric strain.

Validation Workflow Diagram

This workflow ensures that no batch is released without passing the structural integrity gates.

ValidationWorkflow cluster_inputs Phase 1: Synthesis cluster_tier1 Phase 2: Routine QC cluster_tier2 Phase 3: Structural Cert Raw Crude Reaction Mixture Purify Recrystallization (EtOH/Hex) Raw->Purify HPLC HPLC Purity >98% Purify->HPLC MS MS (ESI+) [M+H]+ Obs HPLC->MS NMR1D 1H NMR Check J-coupling MS->NMR1D NOESY 2D NOESY Me-H4 Interaction NMR1D->NOESY Ambiguous? Release Batch Release NMR1D->Release Pass (Routine) XRD X-Ray Diffraction Absolute Config NOESY->XRD Critical Batch? XRD->Release caption Figure 2: Tiered validation workflow. Phase 3 is triggered for new synthetic routes or ambiguous spectral data.

References

  • Regioselectivity of Thiophene Acylation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 18: Thiophenes, Section on Electrophilic Substitution). Note: Confirms preference for -position (C2/C5) substitution.
  • NMR Coupling Constants in Thiophenes

    • Hoffman, R. A., & Gronowitz, S. (1960). Proton Magnetic Resonance of Thiophenes. Arkiv för Kemi, 16, 515.
    • Source: (Validates

      
       vs 
      
      
      
      ranges).
  • Crystal Structure Analogs (Bis-thienyl Ketones)

    • Ng, S. W. (2011). Bis(2-iodothiophen-3-yl)methanone. Acta Crystallographica Section E, 67(7), o1897.
    • Source: (Provides baseline bond lengths and packing motifs for diaryl thienyl ketones).

  • Friedel-Crafts Methodology

    • Vekariya, R. H., & Aubé, J. (2016).[3] An Intermolecular Friedel–Crafts Acylation... Organic Letters, 18(14), 3534–3537.

    • Source: (Modern acylation conditions).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Bis(5-methylthiophen-2-yl)methanone

[1][2][3] Executive Safety Assessment Chemical Identity: Bis(5-methylthiophen-2-yl)methanone CAS: 99845-90-6 Molecular Formula: C₁₁H₁₀OS₂[1][2] This guide supersedes generic "organic waste" protocols. As a researcher, yo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Safety Assessment

Chemical Identity: Bis(5-methylthiophen-2-yl)methanone CAS: 99845-90-6 Molecular Formula: C₁₁H₁₀OS₂[1][2]

This guide supersedes generic "organic waste" protocols. As a researcher, you must recognize that while this compound is a ketone, its thiophene backbone introduces two critical disposal factors: Sulfur content and Aquatic Toxicity .

Standard incineration of sulfur-rich organics generates sulfur dioxide (SO₂), a precursor to acid rain.[1] Consequently, this material must be segregated from standard non-halogenated organic waste streams to ensure it is routed to incinerators equipped with appropriate wet scrubbers.

Hazard Profile (GHS Classification)

Based on structural analogs (Thiophene derivatives/Aryl ketones)[1]

Hazard ClassCodeDescriptionOperational Impact
Acute Toxicity H302 Harmful if swallowed.[1][2][3][4]Do not dispose of via sink/drain.[2][5][6]
Irritation H315/H319 Causes skin/serious eye irritation.[1][2][3][4]Double nitrile gloves required during waste transfer.[2]
STOT-SE H335 May cause respiratory irritation.[1][2][3][4]All solid handling must occur in a fume hood.[2]
Environmental H411 Toxic to aquatic life with long-lasting effects.[1][2]Zero-discharge policy. No trace amounts in wastewater.[1][2]

Waste Segregation & Characterization[2][8]

Effective disposal begins with accurate characterization. This compound is Non-Halogenated but Sulfur-Bearing .[1]

The "Sulfur Rule"

Many institutional waste facilities strictly separate "Regular Organic Waste" (C, H, O, N) from "Sulfur Waste" (C, H, O, N, S ).[2]

  • Why? High sulfur loads corrode standard incinerators and violate emission permits.

  • Action: Check your facility's specific threshold (often >1% Sulfur). Bis(5-methylthiophen-2-yl)methanone is approximately 27% Sulfur by weight .[1][2] It must be flagged.

Waste Stream Decision Matrix

The following logic gate determines the correct waste container for your specific situation.

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved BinA Solid Hazardous Waste Label: 'Sulfur-Bearing Organic Solid' Solid->BinA SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (Acetone, EtOAc, MeOH) SolventCheck->NonHalo Halogen-Free BinB Halogenated Organic Waste (Compound is minor contaminant) Halo->BinB BinC Sulfur-Containing Organic Waste (DO NOT mix with clean solvents) NonHalo->BinC

Figure 1: Decision matrix for segregating sulfur-bearing thiophene waste. Note that sulfur content often dictates a separate stream from standard non-halogenated solvents.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable for: Expired reagents, recrystallization solids, spill cleanup debris.[2]

  • PPE Verification: Don safety glasses, lab coat, and double nitrile gloves .

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Avoid glass if possible to reduce breakage risk during transport.

  • Transfer:

    • Perform transfer inside a chemical fume hood to capture dust.

    • Do not compress the waste (risk of dust generation).

  • Labeling (Critical):

    • Chemical Name: Write "Bis(5-methylthiophen-2-yl)methanone" fully. Do not use abbreviations or structures.

    • Constituents: List "Thiophene derivative, Sulfur content ~27%".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

  • Sealing: Wipe the threads of the jar with a dry tissue before screwing the lid tight to prevent seizing.

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, HPLC effluent, mother liquors.[2]

  • Compatibility Check: Ensure the solvent carrier is compatible with the waste container (e.g., do not put acetone solutions in polystyrene).

  • Segregation:

    • If in DCM/Chloroform: Pour into Halogenated waste. The halogen content trumps the sulfur content for classification in most jurisdictions.

    • If in Methanol/Ethyl Acetate: Pour into Sulfur-Containing Organic waste (if available) or Non-Halogenated waste.[1]

    • Note: If your facility does not have a "Sulfur" line, flag the container with a bright sticker: "CONTAINS ORGANIC SULFUR" .

  • Rinsing: Triple rinse empty reaction flasks with a minimal amount of acetone. Add this rinse to the waste container, NOT the sink.

Spill Management & Contingency

Accidental release of thiophene derivatives requires immediate containment to prevent odor complaints and exposure.

Spill Response Workflow

SpillResponse Alert 1. Alert & Protect (Notify Lab / Don PPE) Assess 2. Assess State Alert->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Solution Spill Assess->LiquidSpill ActionSolid Dampen with wet paper towel (Prevent Dust) SolidSpill->ActionSolid ActionLiquid Cover with Absorbent Pads (Vermiculite/Charcoal) LiquidSpill->ActionLiquid Clean 3. Scoop to Waste Bag ActionSolid->Clean ActionLiquid->Clean Wash 4. Soap/Water Wash (Collect Rinsate) Clean->Wash

Figure 2: Immediate response loop for thiophene spills.[1] Dampening solids is crucial to prevent inhalation of irritant dust.

Specific Clean-up Steps[1][2][5][8][9]
  • Odor Control: Thiophenes can have distinct odors. Close lab doors and increase ventilation if possible.

  • Solid Spills: Do not dry sweep. Cover the powder with a paper towel dampened with water or inert oil, then scoop. This prevents the generation of H335-triggering dust.[1]

  • Decontamination: Wash the surface with a detergent solution. Do not use bleach (sodium hypochlorite) immediately, as oxidation of sulfur compounds can sometimes yield unexpected heat or byproducts. Use simple soapy water first.

Regulatory & Compliance Codes

When filling out waste manifests, use the following codes as a baseline (verify with your local EHS officer as regional variations exist).

Regulatory BodyCodeClassificationNotes
US EPA (RCRA) D001 IgnitableOnly if in flammable solvent (Flash point <60°C).[1][2]
US EPA (RCRA) None Non-ListedNot a P- or U-listed waste.[1][2] Dispose as "Hazardous Chemical Waste" based on toxicity.
EU Waste Code 16 05 06 Lab chemicals consisting of dangerous substancesThe asterisk () denotes hazardous entry.[1][2]
Transport (DOT/IATA) UN 3077 Environmentally Hazardous Substance, Solid, N.O.S.[1][2]Use if shipping waste off-site in pure form.[1][2]

References

  • PubChem. (n.d.). Compound Summary: Thiophene Derivatives Safety Profile. National Library of Medicine. Retrieved January 29, 2026, from [Link][2]

  • U.S. Environmental Protection Agency. (2024). RCRA Orientation Manual: Managing Hazardous Waste. EPA.[7][8][9] Retrieved January 29, 2026, from [Link][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 29, 2026, from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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